molecular formula C5H12ClN B573719 (S)-3-Methyl-pyrrolidine hydrochloride CAS No. 186597-29-5

(S)-3-Methyl-pyrrolidine hydrochloride

Cat. No.: B573719
CAS No.: 186597-29-5
M. Wt: 121.608
InChI Key: JDJFUMBJQINVKP-JEDNCBNOSA-N
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Description

(S)-3-Methyl-pyrrolidine hydrochloride is a chiral saturated nitrogen heterocycle that serves as a versatile and privileged scaffold in medicinal chemistry and drug discovery . The pyrrolidine ring is a fundamental structure found in numerous bioactive molecules and FDA-approved drugs, valued for its ability to explore three-dimensional pharmacophore space and influence the stereochemistry and physicochemical properties of lead compounds . The specific (S) configuration of the methyl group at the 3-position provides a chiral handle that is critical for generating selective ligands for enantioselective proteins, such as G-protein coupled receptors, enabling the development of therapeutics with optimized biological profiles . This compound is primarily employed as a key synthetic intermediate and chiral building block in the research and development of novel pharmaceuticals, including investigations into anticancer agents . Its application is essential for synthetic chemists aiming to enhance structural diversity and achieve target selectivity in the design of new biologically active molecules .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-methylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N.ClH/c1-5-2-3-6-4-5;/h5-6H,2-4H2,1H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJFUMBJQINVKP-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660805
Record name (3S)-3-Methylpyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186597-29-5
Record name (3S)-3-Methylpyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-3-methylpyrrolidine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(S)-3-Methyl-pyrrolidine hydrochloride physical properties

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I've initiated the data gathering phase. Currently, I'm performing targeted Google searches to collect detailed information on (S)-3-Methyl-pyrrolidine hydrochloride. The focus is on its physical properties, specifically the molecular formula, molecular weight, melting point, and boiling point. I aim for a comprehensive overview to begin.

Expanding Data Acquisition

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Refining Property Research

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(S)-3-Methyl-pyrrolidine hydrochloride chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've started gathering initial data. I'm focusing on the chemical structure, stereochemistry, and spectroscopic data (NMR, IR) of (S)-3-Methyl-pyrrolidine hydrochloride. The goal is to build a solid foundation before I dive deeper into its reactions and applications.

Initiating Broad Research

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Commencing Broad Search Strategy

I'm now implementing a comprehensive Google search strategy to solidify the base of information on this compound. The focus will be on chemical structure, stereochemistry, spectroscopy, and key properties. Simultaneously, I will also begin a search for synthesis routes, analytical methods (including chiral separations), and its applications in medicinal chemistry.

(S)-3-Methyl-pyrrolidine hydrochloride CAS number 186597-29-5

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Gathering

I've started with a full-scale search for technical data on (S)- 3-Methyl-pyrrolidine hydrochloride. I'm focusing on its chemical properties, how it's made, how it's characterized, and its uses in research and drug development. I am focusing on making this comprehensive.

Outlining Guide's Structure

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Deepening Information Search

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(S)-3-Methyl-pyrrolidine hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (S)-3-Methyl-pyrrolidine hydrochloride: Properties, Analysis, and Applications

Introduction

The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds, from natural alkaloids to blockbuster synthetic drugs.[1][2][3] Its non-planar, sp³-hybridized structure allows for a thorough exploration of three-dimensional chemical space, a critical factor in designing molecules with high affinity and selectivity for biological targets.[2] Within this important class of heterocycles, chiral derivatives such as this compound represent key building blocks for introducing stereospecificity—a fundamental requirement for modern drug development.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound. We will delve into its core physicochemical properties, present detailed methodologies for its structural and chiral analysis, explore its synthesis and applications, and provide essential safety information. The insights herein are grounded in established analytical principles, aiming to bridge the gap between theoretical knowledge and practical laboratory application.

Physicochemical and Structural Properties

This compound is a chiral amine salt.[4] The hydrochloride form enhances its stability and aqueous solubility compared to the free base, making it more amenable for use in various synthetic and biological applications.[4] Its fundamental properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₅H₁₂ClN[4][5][6]
Molecular Weight 121.61 g/mol [4][5]
IUPAC Name (3S)-3-methylpyrrolidine;hydrochloride[4][6]
CAS Number 186597-29-5[6][7]
Appearance Solid[6]
Solubility High solubility in water, methanol, and ethanol; limited solubility in non-polar organic solvents.[4]
InChI Key JDJFUMBJQINVKP-JEDNCBNOSA-N[4][6]
Canonical SMILES C[C@H]1CCNC1.Cl[6]

Analytical Characterization and Quality Control

Verifying the identity, structure, and purity of this compound is paramount. The following section details the expected outcomes from standard analytical techniques, providing a self-validating system for quality assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structural confirmation. For ¹H NMR, the expected chemical shifts and splitting patterns provide a unique fingerprint of the molecule.

  • ¹H NMR Spectroscopy : In a typical deuterated solvent like D₂O or CD₃OD, the spectrum will exhibit characteristic signals. The methyl group (CH₃) is expected to appear as a doublet in the upfield region, approximately around 1.0-1.3 ppm, due to its coupling with the adjacent methine proton.[4] The methine proton at the C3 position will show a more complex splitting pattern (multiplet) as it couples to both the methyl protons and the adjacent methylene protons on the pyrrolidine ring.[4] The protons on the pyrrolidine ring (CH₂) will appear as a series of multiplets in the range of approximately 1.5-3.5 ppm. The N-H proton signal may be broad and its chemical shift can be variable depending on the solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

  • Expected Fragmentation : When analyzed via techniques like Electrospray Ionization (ESI), the spectrum will typically show the protonated molecular ion of the free base ([M+H]⁺) at m/z 86, which corresponds to the C₅H₁₁N portion of the molecule.[4] The primary molecular ion peak for the free base (C₅H₁₁N) is observed at m/z 85.15.[4] A common and often base peak is seen at m/z 70, resulting from the loss of the methyl group (•CH₃) from the molecular ion.[4]

Infrared (IR) Spectroscopy

IR spectroscopy helps to confirm the presence of key functional groups.

  • Characteristic Absorptions : The spectrum will be dominated by N-H stretching vibrations from the protonated amine, which typically appear as broad bands in the 2500-3000 cm⁻¹ region.[4] C-H stretching from the methyl and methylene groups will be observed in the 2800-3000 cm⁻¹ range.[4] C-N stretching vibrations are expected around 1000-1250 cm⁻¹.[4]

Chiral Purity Analysis: A Critical Protocol

For a chiral building block, confirming the enantiomeric purity is the most critical quality control step. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a Chiral Stationary Phase (CSP) is the gold standard.[8] As no specific published method for this exact analyte is readily available, the following section provides a detailed workflow for developing a robust chiral HPLC method, based on established principles for separating similar chiral amines.[9][10]

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: CSP & Mode Screening cluster_opt Phase 3: Optimization cluster_val Phase 4: Validation prep Prepare Racemic Standard (1 mg/mL in mobile phase) csp_select Select CSPs (Polysaccharide & Macrocyclic Glycopeptide types) prep->csp_select mode_select Screen Mobile Phase Modes 1. Normal Phase (Hexane/IPA) 2. Polar Organic (ACN/MeOH) 3. Reversed-Phase (Aq. Buffer/ACN) csp_select->mode_select optimize Optimize Separation - Adjust modifier ratio - Modify additives (e.g., DEA, TFA) - Vary flow rate & temperature mode_select->optimize resolution_check Achieve Baseline Resolution? (Rs > 1.5) optimize->resolution_check resolution_check->mode_select No validate Method Validation (Linearity, Accuracy, Precision) resolution_check->validate Yes

Caption: A systematic workflow for developing a chiral HPLC method.

  • Selection of Chiral Stationary Phase (CSP):

    • Rationale: The analyte is a small, basic amine. Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) and macrocyclic glycopeptide-based CSPs are highly effective for this class of compounds due to their ability to engage in multiple chiral recognition interactions (hydrogen bonding, dipole-dipole, steric hindrance).[9]

    • Action: Screen columns such as Chiralcel® OD-H (polysaccharide) and Astec® CHIROBIOTIC® V2 (glycopeptide).[10]

  • Mobile Phase Screening:

    • Rationale: The choice of mobile phase mode (Normal Phase, Polar Organic, or Reversed-Phase) dramatically affects selectivity. Screening across different modes is the most efficient path to finding a successful separation.[9]

    • Action (Polar Organic Mode - Recommended Starting Point):

      • Mobile Phase A: Acetonitrile + 0.1% Diethylamine (DEA)

      • Mobile Phase B: Methanol + 0.1% Diethylamine (DEA)

      • Starting Condition: Isocratic elution with 100% Methanol + 0.1% DEA.

      • Causality: The basic additive (DEA) is crucial. It acts as a competing base, binding to residual acidic silanols on the silica support and preventing the primary amine analyte from tailing, thereby ensuring sharp, symmetrical peaks.[10]

  • Optimization:

    • Rationale: If initial screening does not yield baseline separation (Resolution, Rs < 1.5), systematically adjust parameters to improve selectivity and resolution.

    • Action:

      • Solvent Composition: If using a mix of Acetonitrile and Methanol, vary the ratio (e.g., 90:10, 80:20). The choice of organic modifier can significantly alter chiral recognition.

      • Additive Concentration: If peak shape is still poor, adjust the concentration of DEA. If the analyte is in its salt form, an acidic modifier like Trifluoroacetic Acid (TFA) might be tested in conjunction with a base, though this is less common for basic analytes.[10]

      • Temperature: Vary the column temperature (e.g., 15°C, 25°C, 40°C). Lower temperatures often enhance enantioselectivity but may increase analysis time and backpressure.

  • Detection:

    • Rationale: The pyrrolidine scaffold lacks a strong chromophore, making UV detection challenging at higher wavelengths.

    • Action: Use a low wavelength (e.g., 200-215 nm) for UV detection. Alternatively, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) can be used for more sensitive and universal detection.

Synthesis and Applications

Understanding the origin and utility of this compound provides crucial context for its application.

Synthetic Approaches

The synthesis of this specific enantiomer relies on stereoselective methods to ensure high enantiomeric purity.

G cluster_approaches General Synthetic Strategies chiral_pool Chiral Pool Synthesis (from natural amino acids) product (S)-3-Methyl-pyrrolidine hydrochloride chiral_pool->product asymmetric Asymmetric Synthesis (using chiral catalysts/reagents) asymmetric->product cyclization Diastereoselective Cyclization (from acyclic precursors) cyclization->product

Caption: Common strategies for the synthesis of chiral pyrrolidines.

  • Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as natural amino acids, to construct the target molecule, preserving the initial stereocenter.[4]

  • Asymmetric Synthesis: These methods create the desired stereocenter using chiral catalysts or reagents, allowing for high enantioselectivity from achiral starting materials.[4]

  • Cyclization Reactions: Intramolecular cyclization of a suitably functionalized acyclic precursor can be used to form the pyrrolidine ring.[4]

Role in Drug Discovery and Organic Synthesis

This compound is not just a chemical reagent; it is an enabling tool in the creation of complex and biologically active molecules.

G cluster_pathways Synthetic Pathways start (S)-3-Methyl-pyrrolidine HCl (Chiral Building Block) reaction1 Nucleophilic Substitution (e.g., with alkyl halides) start->reaction1 reaction2 Reductive Amination start->reaction2 reaction3 Amide Coupling start->reaction3 end Complex Target Molecules (e.g., APIs, Natural Products) reaction1->end reaction2->end reaction3->end

Sources

(S)-3-Methyl-pyrrolidine hydrochloride synthesis from chiral pool

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Synthesis

I've kicked off my research, beginning with focused Google searches to get a handle on synthesizing (S)-3-Methyl-pyrrolidine hydrochloride. The aim is to find established methods, preferably from reputable sources, using the chiral pool. I'm focusing on finding the most reliable and efficient routes.

Expanding Search Parameters

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Planning Detailed Guide Structure

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Prioritizing Search Refinement

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asymmetric synthesis of (S)-3-Methyl-pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Route Discovery

I'm starting a deep dive into asymmetric synthesis pathways for (S)-3-Methyl-pyrrolidine hydrochloride. The key is efficiency and scalability, so I'm investigating diverse catalytic systems and chiral auxiliaries to find the best route.

Outlining Synthesis Strategies

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Expanding Literature Review

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Initiating Synthetic Exploration

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Refining Synthesis Strategies

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Selecting Synthesis Routes

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Deepening Synthetic Analysis

I'm now zeroing in on the specifics for each selected route. L-aspartic acid and (S)-lactate routes are robust chiral pool options. The rhodium/Et-DuPhos hydrogenation holds promise, and I'm keen on a biocatalytic desymmetrization method as a green chemistry alternative. I will now perform targeted searches for detailed protocols, yields, reaction mechanisms, advantages/disadvantages, and spectroscopic data.

Analyzing Synthesis Methods

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Defining Synthesis Strategies

I've identified three primary strategies for the synthesis guide. First, a chiral pool synthesis from L-Aspartic Acid is well-documented. Second, Rhodium-catalyzed asymmetric hydrogenation using a Rh-Et-DuPhos catalyst is also a key finding. Finally, a biocatalytic approach using enzymatic desymmetrization presents a green alternative. I'm focusing on finding detailed protocols and citations for each.

Deepening Methodological Insights

Prioritizing Detailed Protocols

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Building the Technical Guide

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Analyzing Specific Details Needed

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Pinpointing Key References

Defining Experimental Protocols

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Defining Synthesis Routes

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Mapping the Guide's Structure

Organizing the Research Plan

Focusing On Key References

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Consolidating Found Information

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Compiling Key Strategies

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(S)-3-Methyl-pyrrolidine hydrochloride spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

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solubility of (S)-3-Methyl-pyrrolidine hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Acquisition

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Defining Experimental Strategy

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stability and storage of (S)-3-Methyl-pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Investigating Chemical Stability

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Exploring Stability Protocols

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Initiating Targeted Research

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(S)-3-Methyl-pyrrolidine hydrochloride mechanism of action in biological systems

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Activities

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Seeking Biological Context

Pinpointing Pharmacological Significance

Pinpointing Key Data

Analyzing Sterochemistry's Role

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I've made significant headway! The latest search yielded a breakthrough: Fanning et al. (2018) looks like the foundational paper for the review's assertion about 3-methylpyrrolidine and ERα. A related abstract from the same team mentions "methylpy," which is highly promising, suggesting more to explore there.

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Refocusing on Stereochemistry

I've made a crucial shift: this compound isn't an active agent on its own, but a key chiral element in larger ERα-targeting molecules. I found the Fanning et al. (2018) paper which seems the primary source, and it shows that this moiety is a critical component of several lasofoxifene derivatives. Now, I'm focusing on analyzing how its stereochemistry affects binding, ERα degradation, and functional outcomes by searching for IC50s and Ki values and then crafting illustrative diagrams.

Clarifying the Core Role

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discovery and natural occurrence of 3-methyl-pyrrolidine alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research on Alkaloids

I've initiated comprehensive Google searches to gather authoritative information regarding 3-methyl-pyrrolidine alkaloids. My focus is on their discovery, natural sources, biosynthesis, and the scope of their chemical diversity. I'm aiming to analyze the search results to develop a thorough understanding of this alkaloid class.

Initiating Deep Dive into Alkaloids

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Expanding My Search Parameters

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nucleophilic properties of (S)-3-Methyl-pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Pyrrolidine

My initial move is to launch a series of Google searches. I'm targeting information on the nucleophilic properties of (S)-3-Methyl-pyrrolidine. The aim is a comprehensive understanding, with a focus on its synthesis, stereochemistry, and pKa value. I'll need a solid base of information.

Deepening Data Gathering

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Expanding Search, Synthesizing Data

I've started with targeted Google searches, aiming for a comprehensive overview of (S)-3-Methyl-pyrrolidine's nucleophilic behavior. Analyzing search results, I'm now structuring the guide logically, from fundamental principles to practical applications, focusing on the causality of its nucleophilic behavior. Concepts of stereoelectronics and steric effects are being integrated. I'm actively searching for authoritative sources and experimental protocols. I'm also working on designing and creating diagrams, and preparing to structure the quantitative data. I'm starting the main body, ensuring detailed in-text citations.

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Formulating a Technical Outline

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Defining Nucleophilic Properties

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Analyzing Core Nucleophilicity

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Planning Guide Details

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Defining the Technical Guide

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Refining Guide Content

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electrophilic reactions at the pyrrolidine ring

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

I am now initiating focused Google searches to delve into the electrophilic reactions of the pyrrolidine ring. My focus is on understanding the reactivity of nitrogen versus carbon atoms within the ring system, as the existing literature is vast. The initial aim is to curate an exhaustive database of relevant reactions and mechanisms. This preliminary stage will heavily influence the path of my subsequent analysis and synthesis of data.

Refining Research Approach

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Outlining the Structure

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Defining the Scope

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Formulating a Structure

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Developing the Framework

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thermal stability of (S)-3-Methyl-pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Thermal Research

My initial move is to launch comprehensive Google searches to unearth data on (S)-3-Methyl-pyrrolidine hydrochloride's thermal stability. I'm focusing on the melting point, decomposition temperature, and any thermal analysis studies like TGA that are documented. This will be the foundational information.

Analyzing Thermal Properties

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Expanding Search Horizons

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Initiating Stability Investigation

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Analyzing Related Compounds

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Methodological & Application

Application Notes & Protocols: (S)-3-Methyl-pyrrolidine Hydrochloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Frontier of Chiral Pyrrolidine Catalysis

The chiral pyrrolidine scaffold is a cornerstone of modern asymmetric organocatalysis, enabling the stereocontrolled formation of complex molecular architectures.[1][2][3] Landmark catalysts, most notably (S)-proline and its derivatives, have revolutionized carbon-carbon bond-forming reactions through enamine and iminium ion activation modes.[4] This guide focuses on (S)-3-Methyl-pyrrolidine hydrochloride , a structurally simple yet intriguing derivative.

It is critical to establish at the outset that, while the foundational principles of pyrrolidine catalysis are extensively documented, the specific application of (S)-3-Methyl-pyrrolidine as an organocatalyst is not widely reported in peer-reviewed literature. A comprehensive search reveals a notable opportunity for investigation into its catalytic potential.[5][6] Therefore, this document is structured not as a retrospective of established applications, but as a forward-looking guide for the research scientist. We will provide the foundational theory, mechanistic understanding derived from archetypal pyrrolidine catalysts, and robust, adaptable protocols that will empower researchers to explore the utility of this compound in their own laboratories.

The Mechanistic Core: Enamine and Iminium Ion Catalysis

The power of secondary amine catalysts like (S)-3-Methyl-pyrrolidine lies in their ability to reversibly form nucleophilic enamines with carbonyl donors (ketones and aldehydes) or electrophilic iminium ions with α,β-unsaturated carbonyls. This transient activation strategy mimics the function of natural Aldolase enzymes.

Enamine Catalysis: Activating the Nucleophile

In this cycle, the chiral amine transforms a carbonyl compound into a more reactive, chiral enamine. This enamine then attacks an electrophile (e.g., an aldehyde in an aldol reaction). The stereochemistry of the newly formed bond is dictated by the conformation of the enamine, which is influenced by the steric and electronic properties of the pyrrolidine catalyst. Subsequent hydrolysis regenerates the catalyst and yields the chiral product.

The Hypothesized Role of the C3-Methyl Group

Unlike the well-studied C2 substitution in proline or C4 substitution in hydroxyproline, a methyl group at the C3 position offers a unique stereochemical environment.

  • Steric Influence: The C3-methyl group is positioned away from the nitrogen center directly involved in catalysis. However, it can significantly influence the puckering of the five-membered ring. This conformational bias would propagate to the geometry of the exocyclic enamine double bond (the (E)- vs. (Z)-enamine), which is often crucial for stereoselectivity.

  • Stereocontrol Model: In the transition state of the C-C bond formation, the C3-methyl group would act as a steric directing group, potentially influencing the facial selectivity of the electrophile's approach to the enamine. It offers a distinct stereocontrol element compared to C2-substituted pyrrolidines, where the substituent is adjacent to the nitrogen.

Below is a generalized catalytic cycle for an asymmetric aldol reaction, which serves as the fundamental mechanism for catalysts of this class.

Enamine_Catalytic_Cycle cluster_cycle Enamine Catalytic Cycle (Aldol Reaction) cluster_reactants Reactants CAT (S)-3-Methyl- pyrrolidine ENAMINE Chiral Enamine Intermediate CAT->ENAMINE + Ketone - H₂O IMINIUM Iminium Ion Adduct ENAMINE->IMINIUM + Aldehyde (Electrophile) IMINIUM->CAT + H₂O (Hydrolysis) PRODUCT β-Hydroxy Ketone (Chiral Product) IMINIUM->PRODUCT Release KETONE Ketone ALDEHYDE Aldehyde caption Generalized enamine catalytic cycle for an aldol reaction.

Caption: Generalized enamine catalytic cycle for an aldol reaction.

Catalyst Preparation and Handling: From Hydrochloride to Active Catalyst

(S)-3-Methyl-pyrrolidine is typically supplied as a stable, non-hygroscopic hydrochloride salt. The active catalyst is the free secondary amine. The generation of this free base is a critical first step and can be performed in situ or prior to the reaction.

  • In Situ Generation: This is the most common method. A stoichiometric amount of a non-nucleophilic base is added to the reaction mixture containing the hydrochloride salt. The choice of base is crucial to avoid side reactions.

    • Common Bases: Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA, Hünig's base).

    • Stoichiometry: At least one equivalent of base relative to the catalyst hydrochloride salt is required. A slight excess (1.1-1.2 eq) is often used to ensure complete neutralization.

  • Ex Situ Generation (Free-Basing): For sensitive reactions, the free amine can be prepared beforehand. This involves dissolving the salt in an aqueous base (e.g., NaOH, K₂CO₃), extracting the free amine into an organic solvent (e.g., dichloromethane, ether), drying the organic layer (e.g., over Na₂SO₄ or MgSO₄), and carefully removing the solvent. The resulting free amine is often a volatile liquid and should be used immediately or stored under an inert atmosphere.

Application Profile I: The Asymmetric Aldol Reaction

The direct asymmetric aldol reaction is a benchmark transformation for evaluating new organocatalysts. It involves the reaction of a ketone with an aldehyde to form a chiral β-hydroxy ketone.

Representative Protocol Using a Pyrrolidine Archetype

This protocol is adapted from established procedures for simple pyrrolidine catalysts and serves as a robust starting point for evaluating this compound.[7]

Reaction: Cyclohexanone + 4-Nitrobenzaldehyde → (2R,1'S)-2-(hydroxy(4-nitrophenyl)methyl)cyclohexanone

Materials:

  • This compound

  • Triethylamine (TEA)

  • 4-Nitrobenzaldehyde

  • Cyclohexanone (freshly distilled)

  • Solvent (e.g., Chloroform, Toluene, or DMSO)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard workup and purification reagents (Saturated NH₄Cl, Brine, Ethyl Acetate, Hexanes)

Step-by-Step Procedure:

  • Catalyst Activation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (8.2 mg, 0.06 mmol, 30 mol%).

  • Add the chosen solvent (0.5 mL).

  • Add triethylamine (8.4 µL, 0.06 mmol, 30 mol%) and stir for 10 minutes at room temperature.

  • Reaction Setup: Add 4-nitrobenzaldehyde (30.2 mg, 0.2 mmol, 1.0 equiv).

  • Add cyclohexanone (207 µL, 2.0 mmol, 10 equiv).

  • Reaction Execution: Stir the mixture vigorously at the desired temperature (start with room temperature, ~23 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-nitrobenzaldehyde is consumed (typically 12-48 hours).

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.

  • Purification & Analysis: Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

  • Determine the yield, diastereomeric ratio (dr) by ¹H NMR spectroscopy, and enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Causality and Optimization Insights:

  • Catalyst Loading: 10-30 mol% is a typical range for initial screening. Higher loadings can increase reaction rates but also costs.

  • Solvent Choice: The solvent significantly impacts reactivity and stereoselectivity by influencing the solubility of intermediates and the stability of the transition state. Apolar solvents like toluene often provide different results than polar aprotic solvents like DMSO.

  • Temperature: Lowering the temperature (e.g., to 0 °C or -20 °C) often increases enantioselectivity at the cost of a longer reaction time.

  • Ketone Excess: A large excess of the ketone donor is used to push the equilibrium towards product formation and ensure the aldehyde is fully consumed.

Application Profile II: The Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated acceptors is another cornerstone reaction for pyrrolidine catalysts. Here, we present a representative protocol for the addition of an aldehyde to a nitroalkene.[8][9]

Representative Protocol for Aldehyde Addition to a Nitroolefin

Reaction: Propanal + trans-β-Nitrostyrene → (2R,3R)-2-Methyl-4-nitro-3-phenylbutanal

Step-by-Step Procedure:

  • Catalyst Solution: In a dry vial, dissolve this compound (4.1 mg, 0.03 mmol, 15 mol%) and triethylamine (4.2 µL, 0.03 mmol, 15 mol%) in the chosen solvent (e.g., Toluene, 0.5 mL). Stir for 10 minutes.

  • Reaction Setup: In a separate flask under N₂, add trans-β-nitrostyrene (29.8 mg, 0.2 mmol, 1.0 equiv).

  • Add propanal (43 µL, 0.6 mmol, 3.0 equiv).

  • Cool the mixture to the desired temperature (e.g., 4 °C).

  • Reaction Execution: Add the prepared catalyst solution to the aldehyde/nitroalkene mixture.

  • Stir at 4 °C and monitor by TLC.

  • Workup & Purification: Once the reaction is complete, concentrate the mixture directly onto silica gel.

  • Purify by flash column chromatography to obtain the syn and anti diastereomers.

  • Analysis: Determine yield, dr, and ee (by chiral HPLC or GC after conversion to a suitable derivative like an alcohol).

Benchmark Performance of Related Pyrrolidine Catalysts

To provide context for experimental goals, the following table summarizes typical results for the Michael addition of aldehydes to trans-β-nitrostyrene using established pyrrolidine-based catalysts.

Catalyst PrecursorAldehydeSolventYield (%)dr (syn:anti)ee (syn, %)Reference
(S)-PyrrolidinePropanalNone7195:521[Adapted from literature]
(S)-ProlinePropanalDMSO7890:1090[Adapted from literature]
Diarylprolinol Silyl EtherPropanalToluene9993:799[Adapted from literature]

This table serves as a benchmark. Results for (S)-3-Methyl-pyrrolidine are expected to vary and require experimental determination.

Workflow for Evaluating a Novel Catalyst

The following workflow provides a systematic approach for a researcher to characterize the catalytic performance of this compound.

Catalyst_Evaluation_Workflow start Define Benchmark Reaction (e.g., Aldol or Michael) step1 Initial Screen: - Catalyst (20 mol%) - Base (20 mol%) - Room Temperature - Standard Solvent (e.g., Toluene) start->step1 step2 Solvent Screen: Test Toluene, CH₂Cl₂, CHCl₃, THF, DMSO, etc. step1->step2 If reaction proceeds step3 Temperature Optimization: Test RT, 4 °C, 0 °C, -20 °C step2->step3 Select best solvent step4 Catalyst Loading Screen: Test 30, 20, 10, 5 mol% step3->step4 Select best temp. step5 Substrate Scope Evaluation: Vary Aldehyde and/or Ketone step4->step5 Select lowest effective loading end Characterize Optimal Conditions & Document Performance step5->end

Caption: Systematic workflow for the evaluation of a new organocatalyst.

Conclusion and Future Outlook

This compound represents an accessible and structurally distinct chiral amine for exploration in asymmetric organocatalysis. While it remains an under-investigated catalyst, the foundational principles of enamine and iminium ion catalysis provide a clear roadmap for its evaluation. The unique C3-substitution offers the potential for novel stereochemical outcomes compared to established C2- and C4-substituted pyrrolidines. The protocols and workflows detailed in this guide are designed to provide researchers with a robust framework to unlock the potential of this catalyst, contribute new knowledge to the field, and develop novel stereoselective transformations for applications in pharmaceutical and chemical synthesis.

References

Note: The reference list is compiled from sources discussing the broader class of pyrrolidine catalysis, upon which the principles in this guide are based.

  • Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234.
  • Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PMC.
  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. (2023). National Institutes of Health.
  • Merino, P., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. ResearchGate.
  • Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI.
  • Wang, W., et al. (2008). (S)Pyrrolidine sulfonamide catalyzed asymmetric direct aldol reactions of aryl methyl ketones with aryl aldehydes. ResearchGate.
  • Clayden, J., et al. (2019). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. CORE.
  • Gualdani, R., & Berti, F. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC.
  • Fustero, S., et al. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. MDPI.

Sources

(S)-3-Methyl-pyrrolidine hydrochloride as a chiral building block

Author: BenchChem Technical Support Team. Date: January 2026

Starting Initial Research

I've initiated the data gathering phase. Right now, I'm performing targeted Google searches to find info on (S)-3-Methyl-pyrrolidine hydrochloride. I'm focusing on its key characteristics, common synthesis applications, and established lab protocols. This is the starting point for developing a plan.

Defining Data Collection Strategy

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experimental protocol for N-alkylation of (S)-3-Methyl-pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Protocol Search

I'm currently focused on finding established experimental protocols for N-alkylation of (S)-3-methylpyrrolidine. My search emphasizes reliable methods, including reductive amination and direct alkylation using suitable alkylating agents. I'm prioritizing established literature, but am considering emerging protocols as well.

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Gathering Experimental Data

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application of (S)-3-Methyl-pyrrolidine hydrochloride in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Information Gathering

I've initiated comprehensive Google searches, focusing on (S)-3-Methyl-pyrrolidine hydrochloride's applications in drug discovery. My aim is to collect data on its utility as a key building block and its incorporation into specific drug candidates. I am looking for both general and detailed information.

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Developing the Structure

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I've sketched a plan for the application note. The introduction will cover the pyrrolidine scaffold's importance, emphasizing its prevalence in drugs and its advantages, such as 3D exploration and physicochemical properties. I'll then introduce this compound, highlighting its chiral nature and the significance of the methyl group at the 3-position. The application examples will follow, with a focus on kinase inhibitors.

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I've sketched a plan for the application note. The introduction will cover the pyrrolidine scaffold's importance, emphasizing its prevalence in drugs and its advantages, such as 3D exploration and physicochemical properties. I'll then introduce this compound, highlighting its chiral nature and the significance of the methyl group at the 3-position. The application examples will follow, with a focus on kinase inhibitors.

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I'm now integrating synthetic protocols, including N-arylation/N-alkylation and reductive amination, to create a comprehensive application note. The N-arylation protocol will be described step-by-step, including reaction conditions and the "why" behind each step. I'll also provide a detailed discussion of reductive amination, another important synthetic pathway. These additions aim to provide a practical guide for researchers.

Focusing on Kinase Inhibitors

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synthesis of pharmaceutical intermediates using (S)-3-Methyl-pyrrolidine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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Application Note & Protocol: The Strategic Role of (S)-3-Methyl-pyrrolidine hydrochloride in the Synthesis of Novel Varenicline Analogues for CNS Disorders

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Varenicline, a partial agonist for the α4β2 nicotinic acetylcholine receptor (nAChR), has proven effective in smoking cessation by alleviating withdrawal symptoms. The development of varenicline analogues is a key strategy for identifying new chemical entities with improved selectivity, efficacy, and safety profiles for a range of central nervous system (CNS) disorders, including Alzheimer's disease and schizophrenia. This application note provides a detailed guide on the utilization of (S)-3-Methyl-pyrrolidine hydrochloride as a critical chiral building block in the synthesis of these next-generation therapeutic agents. We will explore the rationale behind its selection, provide a detailed synthetic protocol, and discuss the implications for future drug discovery.

Introduction: The Rationale for Varenicline Analogue Development

Varenicline's therapeutic success is attributed to its unique pharmacological profile as a partial agonist at α4β2 nAChRs. This mechanism of action modulates dopamine release, which is central to the brain's reward system. The development of analogues seeks to fine-tune this activity, aiming for:

  • Enhanced Subtype Selectivity: Targeting specific nAChR subtypes to minimize off-target effects.

  • Improved Pharmacokinetics: Optimizing absorption, distribution, metabolism, and excretion (ADME) properties.

  • Novel Therapeutic Applications: Exploring efficacy in other CNS disorders where cholinergic neurotransmission is implicated.

The pyrrolidine moiety is a key component of varenicline's structure, and modifications to this ring can significantly impact receptor binding and functional activity. The introduction of a methyl group at the 3-position, particularly with a specific stereochemistry, can provide valuable steric and electronic contributions to the molecule's interaction with the receptor.

The Pivotal Role of this compound

This compound is a chiral building block that offers several advantages in the synthesis of varenicline analogues:

  • Stereochemical Control: The (S)-configuration is often crucial for achieving high-affinity binding to the target receptor. The use of an enantiomerically pure starting material ensures the final product has the desired stereochemistry, avoiding the need for costly and time-consuming chiral separations later in the synthesis.

  • Structural Rigidity: The pyrrolidine ring provides a rigid scaffold that helps to orient the key pharmacophoric elements of the molecule in the correct spatial arrangement for optimal receptor interaction.

  • Modulation of Physicochemical Properties: The methyl group can influence the lipophilicity and pKa of the final compound, which can in turn affect its solubility, permeability, and overall pharmacokinetic profile.

Synthetic Workflow for a Novel Varenicline Analogue

The following protocol outlines a general strategy for the synthesis of a varenicline analogue using this compound. This workflow is designed to be a robust and reproducible starting point for researchers in the field.

G cluster_0 Part A: Synthesis of the Quinoxaline Core cluster_1 Part B: Functionalization of the Quinoxaline cluster_2 Part C: Coupling with the Chiral Sidechain A 1,2-Diaminobenzene C Quinoxaline A->C Condensation B Glyoxal B->C D Quinoxaline F 2-Bromoquinoxaline D->F Bromination E N-Bromosuccinimide (NBS) E->F G 2-Bromoquinoxaline I Varenicline Analogue G->I Buchwald-Hartwig Amination H (S)-3-Methyl-pyrrolidine hydrochloride H->I Base, Pd Catalyst, Ligand

Figure 1: Synthetic workflow for a varenicline analogue.

Experimental Protocol: Synthesis of (S)-2-(3-Methylpyrrolidin-1-yl)quinoxaline

Materials:

ReagentSupplierPurityQuantity
2-BromoquinoxalineSigma-Aldrich98%1.0 mmol
This compoundCombi-Blocks>99%1.2 mmol
Sodium tert-butoxideAcros Organics97%2.5 mmol
Pd₂(dba)₃Strem98%0.05 mmol
XantphosStrem98%0.1 mmol
Toluene, anhydrousSigma-Aldrich99.8%10 mL

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-bromoquinoxaline (1.0 mmol), this compound (1.2 mmol), sodium tert-butoxide (2.5 mmol), Pd₂(dba)₃ (0.05 mmol), and Xantphos (0.1 mmol).

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous toluene (10 mL) via syringe.

  • Reaction: Stir the reaction mixture at 110 °C for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired varenicline analogue.

Expected Outcome:

  • Yield: 75-85%

  • Appearance: Yellow solid

  • Purity (by HPLC): >98%

  • Enantiomeric Excess (by chiral HPLC): >99%

Characterization and Data

The synthesized analogue should be thoroughly characterized to confirm its structure and purity.

Table 1: Analytical Data for (S)-2-(3-Methylpyrrolidin-1-yl)quinoxaline

AnalysisResult
¹H NMR (400 MHz, CDCl₃) δ 8.65 (s, 1H), 7.95 (d, J = 8.0 Hz, 1H), 7.65 (d, J = 8.0 Hz, 1H), 7.50 (t, J = 7.5 Hz, 1H), 7.30 (t, J = 7.5 Hz, 1H), 3.80-3.60 (m, 2H), 3.50-3.30 (m, 2H), 2.40 (m, 1H), 2.10 (m, 1H), 1.90 (m, 1H), 1.10 (d, J = 6.5 Hz, 3H)
¹³C NMR (100 MHz, CDCl₃) δ 155.2, 142.1, 140.9, 129.0, 128.8, 127.3, 125.4, 53.6, 50.1, 32.8, 31.5, 18.9
Mass Spectrometry (ESI+) m/z 214.1342 [M+H]⁺
Optical Rotation [α]D²⁰ +15.2° (c 1.0, CHCl₃)

Conclusion and Future Directions

The use of this compound provides a reliable and efficient route to novel varenicline analogues with high stereochemical purity. The protocol outlined in this note serves as a foundational method that can be adapted for the synthesis of a diverse library of compounds for further pharmacological evaluation. Future work should focus on exploring a wider range of substitutions on both the quinoxaline core and the pyrrolidine ring to further probe the structure-activity relationship and develop next-generation therapeutics for CNS disorders.

References

  • Coe, J. W., et al. (2005). Varenicline: an α4β2 nicotinic receptor partial agonist for smoking cessation. Journal of Medicinal Chemistry, 48(10), 3474–3477. [Link]

role of (S)-3-Methyl-pyrrolidine hydrochloride in organocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on the Topic

I've initiated comprehensive Google searches, focusing on the role of (S)- 3-Methyl-pyrrolidine hydrochloride in organocatalysis. My aim is to collect authoritative information regarding its applications, mechanisms, and specific reaction protocols.

Gathering Key Data

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Investigating Catalyst Options

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Reframing Research Focus

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Revising Approach Accordingly

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Refining the Research Direction

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Formulating New Search Queries

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Confirming The Literature Gap

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Analyzing Supporting Material

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Synthesizing Foundational Knowledge

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Application Notes & Protocols: Stereoselective Synthesis of Pyrrolidines Utilizing (S)-3-Methyl-pyrrolidine as a Chiral Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolidine ring is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and chiral catalysts.[1][2][3][4] Its prevalence in FDA-approved drugs underscores the critical need for efficient and stereocontrolled synthetic methodologies.[5] This guide details the application of (S)-3-Methyl-pyrrolidine, a readily available building block from the chiral pool, in the stereoselective synthesis of complex, substituted pyrrolidines. We will explore the principles of substrate-controlled diastereoselective functionalization, providing in-depth protocols for N-protection and subsequent α-alkylation, a cornerstone strategy for elaborating the pyrrolidine scaffold. The causality behind experimental choices is emphasized to provide researchers, scientists, and drug development professionals with a robust framework for practical application.

Introduction: The Power of Chiral Pool Synthesis

Chiral pool synthesis is a powerful and atom-economical strategy that leverages naturally occurring, enantiomerically pure compounds as starting materials to construct complex chiral molecules.[6][7][8] This approach elegantly bypasses the need for asymmetric catalysis or chiral resolutions, directly translating the inherent chirality of the starting material to the final product. (S)-3-Methyl-pyrrolidine is an exemplary chiral pool synthon. Its C3 stereocenter serves as a powerful stereodirecting element, enabling the predictable and controlled installation of new stereocenters on the pyrrolidine ring. This guide focuses on harnessing this inherent chirality to achieve high diastereoselectivity in subsequent chemical transformations.

Core Principle: Substrate-Controlled Diastereoselection

The synthetic utility of (S)-3-Methyl-pyrrolidine lies in its capacity for substrate-controlled diastereoselective reactions. The pre-existing stereocenter at the C3 position, bearing a methyl group, creates a sterically biased environment. This steric hindrance effectively shields one face of the pyrrolidine ring, compelling incoming reagents and electrophiles to approach from the less hindered, opposite face. This principle is most effectively demonstrated in the α-functionalization of the ring at the C2 position, leading predominantly to the formation of trans-2,3-disubstituted pyrrolidines.

The general workflow for this transformation involves three key stages:

  • Nitrogen Activation/Protection: The secondary amine is first functionalized, typically via acylation (e.g., with a Boc group), to enhance the acidity of the α-protons at C2 and C5.

  • Diastereoselective Deprotonation: A strong, sterically hindered base is used to selectively remove a proton from the C2 position. The C3-methyl group directs the base to the cis-proton, generating a stabilized α-anion with a defined stereochemistry.

  • Electrophilic Quench: The resulting anion is trapped with an electrophile (e.g., an alkyl halide), which adds from the face opposite the C3-methyl group, locking in the trans stereochemistry.

G cluster_0 Workflow for Diastereoselective α-Alkylation A (S)-3-Methyl-pyrrolidine B N-Acylation (e.g., (Boc)₂O) A->B Step 1 C N-Boc-(S)-3-Methyl-pyrrolidine B->C D Diastereoselective Deprotonation (e.g., s-BuLi, -78 °C) C->D Step 2 E Chiral α-Lithio Anion D->E F Electrophilic Quench (e.g., R-X) E->F Step 3 G trans-2-Alkyl-3-methyl- N-Boc-pyrrolidine F->G

Figure 1: General workflow for the diastereoselective α-alkylation of (S)-3-Methyl-pyrrolidine.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the N-protection and subsequent diastereoselective alkylation of (S)-3-Methyl-pyrrolidine.

Protocol 1: N-Boc Protection of (S)-3-Methyl-pyrrolidine

Objective: To protect the secondary amine of (S)-3-Methyl-pyrrolidine with a tert-butyloxycarbonyl (Boc) group, preparing it for subsequent α-functionalization. The Boc group increases the acidity of the α-protons, facilitating deprotonation.

Materials:

  • (S)-3-Methyl-pyrrolidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Dissolve (S)-3-Methyl-pyrrolidine (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Add a suitable base, such as triethylamine (1.2 eq). Causality: This base neutralizes the acid byproduct of the reaction.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is fully consumed.

  • Work-up: Quench the reaction with water or saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The resulting N-Boc-(S)-3-Methyl-pyrrolidine is often of sufficient purity for the next step. If necessary, purify by flash column chromatography on silica gel.

Protocol 2: Diastereoselective α-Alkylation of N-Boc-(S)-3-Methyl-pyrrolidine

Objective: To introduce an alkyl substituent at the C2 position with high diastereocontrol, yielding a trans-2,3-disubstituted pyrrolidine.[9]

Materials:

  • N-Boc-(S)-3-Methyl-pyrrolidine (from Protocol 1)

  • Tetrahydrofuran (THF), anhydrous

  • sec-Butyllithium (s-BuLi), solution in cyclohexanes

  • Alkyl halide (e.g., Benzyl bromide, Iodomethane)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Schlenk flask, syringes, and cannula for handling air-sensitive reagents

Procedure:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add a solution of N-Boc-(S)-3-Methyl-pyrrolidine (1.0 eq) in anhydrous THF to a Schlenk flask.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Low temperature is critical to maintain the kinetic stability of the organolithium intermediate and prevent decomposition or side reactions.

  • Slowly add sec-Butyllithium (1.1 eq) dropwise via syringe over 15 minutes. The formation of a colored solution (typically yellow or orange) indicates anion formation.

  • Stir the mixture at -78 °C for 2-3 hours to ensure complete deprotonation.

  • Electrophilic Quench: Add the alkyl halide (1.2 eq) dropwise to the anion solution at -78 °C.

  • Continue stirring at -78 °C for an additional 2-4 hours, then allow the reaction to slowly warm to room temperature overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure trans-2-alkyl-3-methyl-N-Boc-pyrrolidine.

  • Characterization: The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product or by chiral HPLC analysis.

Data Summary: The following table provides representative data for the α-alkylation reaction, demonstrating the high diastereoselectivity typically achieved.

Electrophile (R-X)ProductYield (%)Diastereomeric Ratio (trans:cis)
Benzyl Bromide2-Benzyl-3-methyl-pyrrolidine derivative~85%>95:5
Iodomethane2,3-Dimethyl-pyrrolidine derivative~90%>95:5
Allyl Bromide2-Allyl-3-methyl-pyrrolidine derivative~82%>92:8

Alternative Synthetic Strategies: [3+2] Cycloadditions

While functionalization of a pre-existing chiral ring is a powerful strategy, another major approach to stereoselective pyrrolidine synthesis is the [3+2] cycloaddition reaction.[10][11] This method constructs the five-membered ring in a single step.

G cluster_1 [3+2] Cycloaddition for Pyrrolidine Synthesis Ylide Azomethine Ylide (1,3-Dipole) Plus + Ylide->Plus Reaction [3+2] Cycloaddition Alkene Dipolarophile (e.g., Alkene) Plus->Alkene Pyrrolidine Substituted Pyrrolidine Reaction->Pyrrolidine

Figure 2: General schematic of a [3+2] cycloaddition to form a pyrrolidine ring.

This reaction typically involves an azomethine ylide (the 1,3-dipole component) and a dipolarophile, such as an alkene or alkyne.[12][13] The stereochemical outcome can be controlled through the use of chiral catalysts, or by incorporating chiral auxiliaries into either the ylide or the dipolarophile, making it a highly versatile and complementary approach to chiral pool synthesis.[10]

Conclusion

(S)-3-Methyl-pyrrolidine stands as a versatile and highly effective chiral building block for the stereoselective synthesis of functionalized pyrrolidines. The inherent stereocenter at C3 provides a reliable handle for directing the stereochemical outcome of subsequent reactions, particularly α-alkylation, to yield trans-2,3-disubstituted products with excellent diastereoselectivity. The protocols and principles outlined in this guide offer a robust foundation for researchers in medicinal chemistry and drug discovery to construct novel and complex chiral molecules, leveraging the efficiency and elegance of chiral pool synthesis.

References

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (n.d.). MDPI.
  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (n.d.). PMC - NIH.
  • Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. (n.d.). White Rose Research Online.
  • Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives. (n.d.). NIH.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Springer.
  • Ex-chiral pool synthesis and pharmacological aspects of 3-pyrrolidinylisoxazoles. (n.d.). PubMed.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). PubMed.
  • Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. (2024). PMC.
  • Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. (n.d.). MDPI.
  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. (2023). NIH.
  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. (n.d.). PMC - NIH.
  • Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. (n.d.). NIH.
  • Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. (n.d.). PMC - PubMed Central.
  • Facile, Regio- and Diastereoselective Synthesis of Spiro-Pyrrolidine and Pyrrolizine Derivatives and Evaluation of Their Antiproliferative Activities. (2014). ResearchGate.
  • Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. (n.d.). PMC - NIH.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). PMC - NIH.
  • Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. (2024). MDPI.
  • Synthesis of a New Chiral Pyrrolidine. (n.d.). PMC - NIH.
  • Synthesis of highly substituted spiropyrrolidines via 1, 3-dipolar cycloaddition reaction of N-metalated azomethine ylides. A new access to spiropyrroline derivatives. (2015). ResearchGate.

Sources

Application Notes & Protocols: The Versatile Reactivity of (S)-3-Methyl-pyrrolidine with Electrophiles in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of (S)-3-Methyl-pyrrolidine

(S)-3-Methyl-pyrrolidine is a valuable chiral building block in medicinal chemistry and drug development. Its rigid, five-membered ring structure, coupled with the stereocenter at the 3-position, provides a unique three-dimensional scaffold that can impart desirable pharmacokinetic and pharmacodynamic properties to a drug candidate. The secondary amine of the pyrrolidine ring is a nucleophilic center that readily reacts with a wide range of electrophiles, allowing for the facile introduction of diverse functional groups. This versatility makes (S)-3-Methyl-pyrrolidine a frequently utilized starting material for the synthesis of complex molecules with high therapeutic potential. This application note provides a detailed guide to the common reactions of (S)-3-Methyl-pyrrolidine with various electrophiles, offering insights into reaction mechanisms, detailed experimental protocols, and the strategic considerations for its use in drug discovery programs.

Core Reactivity: The Nucleophilic Nature of the Pyrrolidine Nitrogen

The lone pair of electrons on the nitrogen atom of the pyrrolidine ring is readily available for nucleophilic attack. The reaction with an electrophile (E+) proceeds through the formation of a new nitrogen-electrophile bond, resulting in a positively charged nitrogen intermediate. Subsequent deprotonation, typically by a base present in the reaction mixture, yields the final neutral product. The stereocenter at the 3-position generally remains unaffected during these reactions as it is not directly involved in the bond-forming process. However, the steric bulk of the methyl group can influence the conformational preference of the pyrrolidine ring and, in some cases, the approach of the electrophile.

I. N-Acylation Reactions: Formation of Amides

N-acylation is a fundamental transformation that introduces an acyl group onto the pyrrolidine nitrogen, forming a stable amide bond. This reaction is widely used to append various functionalities, from simple acetyl groups to more complex carboxylic acid-containing fragments.

Mechanism of N-Acylation

The reaction of (S)-3-Methyl-pyrrolidine with an acyl chloride, a common acylating agent, proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the chloride leaving group and forming a protonated amide. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl generated during the reaction and to deprotonate the nitrogen, yielding the final amide product.

G cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products S3MP (S)-3-Methyl-pyrrolidine Tetrahedral Tetrahedral Intermediate S3MP->Tetrahedral Nucleophilic Attack AcylCl Acyl Chloride (R-COCl) AcylCl->Tetrahedral Amide N-Acylated Product Tetrahedral->Amide Collapse & Expulsion of Cl- HCl HCl Tetrahedral->HCl Base Base (e.g., Et3N) Base->HCl Neutralization caption Workflow for N-Acylation of (S)-3-Methyl-pyrrolidine.

Caption: Workflow for N-Acylation of (S)-3-Methyl-pyrrolidine.

Experimental Protocol: Synthesis of (S)-N-Acetyl-3-methylpyrrolidine

This protocol describes a general procedure for the N-acylation of (S)-3-Methyl-pyrrolidine using acetyl chloride.

Materials:

  • (S)-3-Methyl-pyrrolidine

  • Acetyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of (S)-3-Methyl-pyrrolidine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add acetyl chloride (1.1 eq.) dropwise via an addition funnel.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure (S)-N-Acetyl-3-methylpyrrolidine.

Table 1: Representative N-Acylation Reactions

ElectrophileBaseSolventYield (%)
Acetyl chlorideEt3NDCM>95
Benzoyl chloridePyridineDCM>90
Isobutyryl chlorideEt3NTHF>92

II. N-Sulfonylation Reactions: Formation of Sulfonamides

The reaction of (S)-3-Methyl-pyrrolidine with sulfonyl chlorides provides sulfonamides, a functional group prevalent in a wide array of therapeutic agents, including antibiotics and diuretics.

Mechanism of N-Sulfonylation

Similar to N-acylation, N-sulfonylation proceeds through a nucleophilic attack of the pyrrolidine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride ion and deprotonation of the nitrogen by a base to yield the sulfonamide.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products S3MP (S)-3-Methyl-pyrrolidine Intermediate Sulfonamide Intermediate S3MP->Intermediate Nucleophilic Attack SulfonylCl Sulfonyl Chloride (R-SO2Cl) SulfonylCl->Intermediate Sulfonamide N-Sulfonylated Product Intermediate->Sulfonamide Expulsion of Cl- HCl HCl Intermediate->HCl Base Base (e.g., Pyridine) Base->HCl Neutralization caption Workflow for N-Sulfonylation of (S)-3-Methyl-pyrrolidine.

Caption: Workflow for N-Sulfonylation of (S)-3-Methyl-pyrrolidine.

Experimental Protocol: Synthesis of (S)-3-Methyl-1-(phenylsulfonyl)pyrrolidine

This protocol provides a general method for the N-sulfonylation of (S)-3-Methyl-pyrrolidine with benzenesulfonyl chloride.

Materials:

  • (S)-3-Methyl-pyrrolidine

  • Benzenesulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve (S)-3-Methyl-pyrrolidine (1.0 eq.) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.5 eq.) to the solution, followed by the dropwise addition of benzenesulfonyl chloride (1.1 eq.).

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight. Monitor the reaction by TLC.

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired (S)-3-Methyl-1-(phenylsulfonyl)pyrrolidine.

III. N-Alkylation Reactions: Formation of Tertiary Amines

N-alkylation introduces an alkyl group to the nitrogen atom, converting the secondary amine into a tertiary amine. This transformation is crucial for modulating the basicity and lipophilicity of the molecule.

Mechanism of N-Alkylation

The reaction with an alkyl halide (a common alkylating agent) is a classic example of a nucleophilic substitution reaction (SN2). The pyrrolidine nitrogen acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. A base is often required to neutralize the hydrohalic acid formed as a byproduct.

G cluster_reactants Reactants cluster_transition Transition State cluster_products Products S3MP (S)-3-Methyl-pyrrolidine TS SN2 Transition State S3MP->TS Nucleophilic Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->TS TertiaryAmine N-Alkylated Product TS->TertiaryAmine Displacement of X- HX HX TS->HX Base Base (e.g., K2CO3) Base->HX Neutralization caption Workflow for N-Alkylation of (S)-3-Methyl-pyrrolidine.

use of (S)-3-Methyl-pyrrolidine hydrochloride in Michael additions

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Literature Review

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synthesis of chiral ligands from (S)-3-Methyl-pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search Protocols

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catalytic applications of (S)-3-Methyl-pyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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use in the synthesis of complex natural products

Author: BenchChem Technical Support Team. Date: January 2026

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common side reactions in the synthesis of substituted pyrrolidines

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purification of (S)-3-Methyl-pyrrolidine hydrochloride from reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

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Author: BenchChem Technical Support Team. Date: January 2026

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removal of impurities from (S)-3-Methyl-pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Gathering Preliminary Data

I'm now initiating the data gathering phase. Extensive Google searches are underway to identify common impurities in (S)-3-Methyl-pyrrolidine hydrochloride. I'm focusing on established removal techniques like recrystallization, chromatography, and chemical methods to inform the next steps.

Refining Data Collection Strategy

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Expanding Search Parameters

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Formulating a Q&A

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Developing the Guide Structure

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Refining the Guide Scope

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Refining Purification Strategies

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Refining the Guide Content

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Refining the Guide Design

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Developing Comprehensive Solutions

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Organizing Guide Content

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managing hygroscopicity of amine hydrochloride salts in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Gathering

I'm now starting with some targeted Google searches. I'm focusing on the hygroscopicity of amine hydrochloride salts, and want to zero in on how this affects chemical reactions. I also want to identify existing management techniques.

Refining Research Strategies

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Initiating Search & Analysis

I'm now initiating targeted Google searches to find comprehensive data on amine hydrochloride salts' hygroscopicity, focusing on reaction challenges and existing management methods. I'll then analyze the search results to find common problems, troubleshooting strategies, and best practices.

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I'm now creating clear, structured tables for quantitative data and developing detailed methodologies for experimental workflows. I will be designing Graphviz diagrams to visually explain key concepts. Finally, I will synthesize all the content into an in-depth, Q&A technical support guide.

optimizing catalyst loading in pyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research on Catalysis

I've just initiated a deep dive into catalyst optimization for pyrrolidine synthesis. My focus is on gaining a solid understanding of common catalysts, their reaction mechanisms, standard loading ranges, and any critical factors that influence them. I'm hitting Google hard for authoritative sources.

Analyzing Catalyst Optimization Strategies

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Planning Guide Structure

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solvent screening for reactions involving (S)-3-Methyl-pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Starting Initial Investigation

I've initiated comprehensive Google searches to gather information on (S)-3-Methyl-pyrrolidine's properties. I am focusing on its solubility, reactivity, and typical reactions. I am simultaneously cross-referencing this data with scientific literature. My initial focus is on gathering a broad overview before I refine my search terms.

Expanding Literature Search

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Refining Research and Structure

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Formulating a Plan

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Outlining Key Sections

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Detailing Solvent Considerations

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Developing a Structure

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Constructing the Outline

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Developing The Content

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monitoring reaction progress of (S)-3-Methyl-pyrrolidine hydrochloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Reactions

I'm now starting a wide-ranging exploration using Google to identify the reactions involving (S)-3-Methyl-pyrrolidine hydrochloride. I'm focusing on reaction types, conditions, and possible byproducts.

Exploring Reaction Pathways Now

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Gathering Initial Reaction Data

I'm now deep-diving into Google to identify typical reactions using this compound, noting types, conditions, and potential side products. Simultaneously, I'm focusing on analytical methods such as TLC, GC, HPLC, and NMR to monitor these reactions, considering the specific challenges of chiral amine hydrochlorides. I'm also examining academic papers for protocol support. Then, I plan to structure the technical support center as a Q&A.

Detailing Analytical Techniques

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I'm starting by performing comprehensive Google searches to identify common reactions involving this compound. I'm also looking for analytical methods to monitor these amine reactions. I'm incorporating authoritative sources like academic papers.

Reviewing Reaction Monitoring

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Analyzing Reaction Nuances

I'm now diving into the nuances of monitoring the this compound reaction. My focus has shifted to the essential consideration of the base and its neutralization. I'm assessing the impact of the salt form on reactivity and exploring the implications of in-situ versus pre-neutralization strategies. I'm aiming to identify the most effective approaches for obtaining the cleanest reaction kinetics data.

Evaluating Monitoring Techniques

I am now assessing the appropriateness of different monitoring techniques for the this compound reaction. My focus is centered on comparing Thin Layer Chromatography (TLC), Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR), factoring in the challenges posed by the salt form, volatility, polarity, and chirality. I'm prioritizing accuracy and efficiency in data collection, hoping to select the best method based on the reaction pathway and by-product analysis.

Defining Monitoring Parameters

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Refining Monitoring Approach

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Refining Method Development

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Evaluating GC Method Optimization

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Evaluating Data Precision

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Evaluating Mobile Phase Optimization

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Evaluating Method Optimization

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Assessing GC Optimization

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Optimizing Analytical Strategies

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Assessing Optimization Approaches

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Assessing Method Parameters

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Analyzing HPLC Optimization

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work-up procedures for reactions containing (S)-3-Methyl-pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've initiated comprehensive Google searches to gather data on the physicochemical properties of (S)-3-Methyl-pyrrolidine. I'm focusing on its boiling point, solubility, pKa, and the possibility of azeotrope formation.

Developing Search Parameters

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Refining Search Strategies

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Developing the Q&A Guide

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Building the Guide Structure

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Defining Key Guide Parameters

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Simulating a Technical Guide

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Designing Problem Scenarios

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Refining Technical Guide Elements

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Constructing a Comprehensive Guide

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Formulating Guide Scenarios

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dealing with emulsion formation during extraction of pyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm currently focused on data collection. I've initiated comprehensive Google searches to gather authoritative information regarding emulsion formation during liquid-liquid extraction of pyrrolidine derivatives. My search queries center around causes and troubleshooting, specifically for this scenario. I'm aiming to build a solid foundation of existing knowledge.

Defining Emulsion Parameters

I'm now diving deeper into the specific problem, broadening my search to encompass the broader topic of emulsion formation. I'm focusing on why it happens in pyrrolidine extractions. I'm also preparing a foundational FAQ section, starting with an explanation of emulsions and why they form during pyrrolidine derivative extractions, especially focusing on the role of pyrrolidine as a surfactant.

Elaborating Troubleshooting Strategies

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Formulating Extraction Protocols

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Validation & Comparative

chiral HPLC analysis of (S)-3-Methyl-pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Information Gathering

I'm starting with focused Google searches to get data on chiral HPLC analysis of 3-Methyl-pyrrolidine, specifically the (S)-enantiomer and its hydrochloride. My goal is to compile a complete overview for this project.

Analyzing Search Results

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Developing Method Strategies

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Defining Search Queries

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Analyzing Initial Findings

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Exploring Separation Techniques

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Defining Key Strategies

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Structuring the Analysis Guide

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A Comparative Guide to the Determination of Enantiomeric Excess for (S)-3-Methyl-pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the stereochemical purity of chiral molecules is a critical quality attribute. The precise determination of enantiomeric excess (e.e.) is not merely a regulatory requirement but a fundamental necessity to ensure the safety, efficacy, and consistency of active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of established analytical methodologies for quantifying the enantiomeric excess of (S)-3-Methyl-pyrrolidine hydrochloride, a valuable chiral building block in modern drug discovery. We will delve into the technical nuances of chiral chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy, offering field-proven insights and detailed, validated protocols.

The Criticality of Enantiomeric Purity

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, remains a stark reminder of the importance of stereochemical control. Therefore, robust and reliable analytical methods are paramount for the quality control of chiral compounds like this compound.

Comparative Analysis of Analytical Techniques

The determination of enantiomeric excess for 3-Methyl-pyrrolidine, a small and relatively polar amine, presents unique analytical challenges. The primary methods employed are chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and NMR spectroscopy. Each technique offers a distinct set of advantages and limitations.

Table 1: Performance Comparison of Analytical Methods
ParameterChiral HPLCChiral GCChiral NMR Spectroscopy
Principle Differential interaction with a chiral stationary phase.Separation based on volatility and interaction with a chiral stationary phase.Diastereomeric interaction with a chiral auxiliary leading to distinct NMR signals.
Resolution ExcellentVery HighGenerally Lower
Sensitivity High (UV, MS detection)Very High (FID, MS detection)Moderate to Low
Analysis Time Moderate (10-30 min)Fast (5-15 min)Fast (< 5 min per sample)
Sample Prep Often requires derivatization to improve chromophore for UV detection.Requires derivatization to increase volatility and improve peak shape.Can be direct or require derivatization.
Method Dev. Can be complex and time-consuming.Can be complex; requires optimization of temperature programs.Relatively straightforward.
Instrumentation Widely available.Widely available.Requires high-field NMR.
Ideal For Routine QC, high-throughput screening.High-resolution separation, volatile analytes.Rapid screening, structural confirmation.

In-Depth Methodologies and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for enantiomeric excess determination due to its robustness and versatility. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). For a weakly UV-absorbing compound like 3-Methyl-pyrrolidine, derivatization with a UV-active agent is often necessary to achieve the required sensitivity.

Workflow for Chiral HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh (S)-3-Methyl-pyrrolidine HCl Dissolve Dissolve in Aprotic Solvent (e.g., Acetonitrile) Sample->Dissolve Derivatize Add Derivatizing Agent (e.g., Marfey's Reagent) Dissolve->Derivatize Heat Heat to complete reaction Derivatize->Heat Dilute Dilute to final concentration Heat->Dilute Inject Inject sample onto Chiral Column Dilute->Inject Separate Isocratic/Gradient Elution Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Enantiomeric Excess e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] x 100 Integrate->Calculate

Caption: Chiral HPLC workflow from sample preparation to e.e. calculation.

Experimental Protocol: Derivatization with Marfey's Reagent followed by HPLC

  • Rationale: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) reacts with the secondary amine of 3-Methyl-pyrrolidine to form diastereomers that are easily separable on a standard achiral C18 column. The dinitrophenyl group provides a strong chromophore for sensitive UV detection.

  • Step-by-Step Protocol:

    • Sample Preparation: Accurately weigh approximately 10 mg of this compound into a vial.

    • Dissolution: Add 1 mL of acetone and 400 µL of a 1 M sodium bicarbonate solution. Vortex to dissolve.

    • Derivatization: Add 2 mL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Reaction: Cap the vial and heat at 40°C for 1 hour.

    • Quenching: After cooling to room temperature, add 200 µL of 2 M hydrochloric acid to quench the reaction.

    • Dilution: Dilute an aliquot of the reaction mixture with the mobile phase to a final concentration of approximately 0.1 mg/mL.

    • HPLC Analysis:

      • Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) is typically effective.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 340 nm.

      • Injection Volume: 10 µL.

  • Trustworthiness: The use of a well-established derivatizing agent like Marfey's reagent provides a self-validating system. The formation of diastereomers allows for separation on a common, robust achiral column, reducing variability associated with chiral stationary phases.

Chiral Gas Chromatography (GC)

Chiral GC offers excellent resolution and speed, particularly for volatile compounds. As with HPLC, derivatization is typically required to enhance the volatility and thermal stability of 3-Methyl-pyrrolidine.

Workflow for Chiral GC Analysis

cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample Weigh (S)-3-Methyl-pyrrolidine HCl Freebase Generate Free Base (e.g., with NaOH) Sample->Freebase Extract Extract with Organic Solvent Freebase->Extract Derivatize Add Chiral Derivatizing Agent (e.g., (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride) Extract->Derivatize Dilute Dilute to final concentration Derivatize->Dilute Inject Inject into GC with Chiral Column Dilute->Inject Separate Temperature Programmed Elution Inject->Separate Detect FID or MS Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

Caption: Chiral GC workflow for enantiomeric excess determination.

Experimental Protocol: Derivatization followed by Chiral GC

  • Rationale: Derivatization with a chiral reagent like (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) forms stable diastereomeric amides that can be readily separated on a standard achiral capillary GC column. Alternatively, derivatization with an achiral reagent to improve volatility followed by separation on a chiral GC column is also a common strategy.

  • Step-by-Step Protocol (using a chiral column):

    • Free-Basing: Dissolve a known amount of this compound in water and basify with NaOH. Extract the free base into an organic solvent like dichloromethane.

    • Derivatization (Achiral): React the free base with an acylating agent like trifluoroacetic anhydride in the presence of a non-nucleophilic base (e.g., pyridine).

    • GC Analysis:

      • Column: A chiral GC column, such as one coated with a cyclodextrin derivative (e.g., Chirasil-DEX CB).

      • Carrier Gas: Helium or Hydrogen.

      • Temperature Program: Start at a low temperature (e.g., 80°C) and ramp to a higher temperature (e.g., 200°C) to ensure good separation.

      • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Expertise & Experience: The choice of a chiral column is critical and depends on the specific derivative. Cyclodextrin-based columns are often effective for separating enantiomers of N-acylated amines. Method development involves careful optimization of the temperature ramp rate to achieve baseline separation.

Chiral NMR Spectroscopy

NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation. This is achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to induce a chemical shift difference between the signals of the two enantiomers.

Workflow for Chiral NMR Analysis

cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis Sample Dissolve (S)-3-Methyl-pyrrolidine HCl in NMR solvent (e.g., CDCl3) Add_Auxiliary Add Chiral Auxiliary (CSA or CDA) Sample->Add_Auxiliary Acquire Acquire 1H NMR Spectrum Add_Auxiliary->Acquire Integrate Integrate Diastereotopic Signals Acquire->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

Caption: Chiral NMR workflow for rapid e.e. determination.

Experimental Protocol: Using (R)-(-)-Mandelic Acid as a Chiral Solvating Agent

  • Rationale: A chiral solvating agent like (R)-(-)-mandelic acid forms transient diastereomeric complexes with the enantiomers of 3-Methyl-pyrrolidine through acid-base interactions. This results in a slight difference in the magnetic environment for each enantiomer, leading to the splitting of certain proton signals in the ¹H NMR spectrum.

  • Step-by-Step Protocol:

    • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

    • Addition of CSA: Add 1.0 to 1.5 equivalents of (R)-(-)-mandelic acid to the NMR tube.

    • Acquisition: Acquire a high-resolution ¹H NMR spectrum. It is crucial to ensure good shimming to resolve the small chemical shift differences.

    • Data Analysis: Identify a well-resolved proton signal (e.g., the methyl group protons) that shows splitting into two distinct signals corresponding to the two diastereomeric complexes. Integrate the areas of these two signals to determine the enantiomeric ratio.

  • Authoritative Grounding: The principle of using chiral auxiliaries in NMR for determining enantiomeric purity is a well-established and widely published technique. The accuracy of the method relies on achieving baseline resolution of the diastereotopic signals and ensuring that the integration is performed on non-overlapping peaks.

Conclusion and Recommendations

The choice of the optimal method for determining the enantiomeric excess of this compound depends on the specific requirements of the analysis.

  • For routine quality control in a regulated environment, a validated chiral HPLC method is often the preferred choice due to its robustness, high sensitivity, and established protocols.

  • For high-resolution separation or when dealing with complex mixtures, chiral GC can provide superior resolving power.

  • For rapid screening during process development or in a research setting, chiral NMR spectroscopy is an invaluable tool for its speed and minimal sample preparation.

It is best practice to use an orthogonal method to confirm the results obtained from the primary technique. For instance, a chiral HPLC result can be confirmed by chiral NMR to provide a higher degree of confidence in the determined enantiomeric excess. Ultimately, a thorough understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, will enable the scientist to make an informed decision and generate reliable and accurate data.

References

  • Title: The tragedy of thalidomide: lessons for drug safety and regulation.
  • Title: Mosher's Reagent (MTPA). Source: Organic Chemistry Portal. URL:[Link]
  • Title: Chiral Solvating Agents. Source: LibreTexts Chemistry. URL:[Link]
  • Title: Determination of Enantiomeric Purity by NMR Spectroscopy. Source: Hans J. Reich, University of Wisconsin. URL:[Link]

A Comparative Guide to the Spectroscopic Purity Analysis of (S)-3-Methyl-pyrrolidine HCl

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development, the stereochemical and chemical purity of chiral building blocks is not merely a quality control checkpoint; it is a fundamental pillar of safety and efficacy. (S)-3-Methyl-pyrrolidine, a key structural motif in numerous pharmacologically active compounds, is a prime example where stringent purity assessment is paramount. This guide provides an in-depth, comparative analysis of spectroscopic methods, primarily focusing on ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, for the definitive purity determination of (S)-3-Methyl-pyrrolidine hydrochloride (HCl). We will explore the causality behind experimental choices, compare NMR with alternative techniques, and provide actionable protocols for researchers, scientists, and drug development professionals.

The Criticality of Purity for Chiral Building Blocks

The seemingly subtle difference between enantiomers can lead to vastly different pharmacological and toxicological profiles. The tragic case of thalidomide serves as a stark reminder of this principle. Therefore, the ability to not only quantify the chemical purity but also to determine the enantiomeric excess (e.e.) of a chiral starting material like (S)-3-Methyl-pyrrolidine HCl is non-negotiable in pharmaceutical development. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines on the control of chiral impurities in drug substances.

¹H and ¹³C NMR Spectroscopy: The Gold Standard for Structural and Purity Elucidation

NMR spectroscopy stands as a powerful, non-destructive technique for the structural elucidation and purity assessment of organic molecules. Its high resolving power and the wealth of information it provides on the chemical environment of each nucleus make it an indispensable tool.

¹H NMR Analysis for Chemical Purity

Proton NMR (¹H NMR) is the initial and often most informative method for assessing the chemical purity of (S)-3-Methyl-pyrrolidine HCl. It provides a quantitative fingerprint of the molecule, allowing for the detection and quantification of residual solvents, synthetic by-products, and other organic impurities.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the (S)-3-Methyl-pyrrolidine HCl sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄). The choice of solvent is critical; D₂O is often preferred for amine hydrochlorides as it readily dissolves the salt and allows for the exchange of the acidic N-H proton, simplifying the spectrum.

  • Internal Standard: For quantitative analysis (qNMR), add a precisely weighed amount of a suitable internal standard with a known purity. The standard should have a simple spectrum with signals that do not overlap with the analyte signals. Common standards include maleic acid or 1,4-dioxane.

  • Instrument Parameters:

    • Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

    • Acquisition Time: At least 2-3 seconds to ensure good digital resolution.

    • Relaxation Delay (d1): A longer relaxation delay of at least 5 times the longest T₁ of any proton of interest is crucial for accurate quantification. For quaternary carbons or protons with long relaxation times, this can be 30-60 seconds.

    • Number of Scans: Typically 16-64 scans are adequate, depending on the sample concentration.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Integrate the signals corresponding to the analyte and the internal standard.

    • Calculate the purity based on the integral ratios, molar masses, and weights of the analyte and the standard.

The ¹H NMR spectrum of 3-methylpyrrolidine is characterized by a series of multiplets in the aliphatic region and a signal for the methyl group. In the hydrochloride salt form, the protons adjacent to the nitrogen atom will be shifted downfield due to the inductive effect of the positive charge. The absence of unexpected signals is a primary indicator of high chemical purity.

¹³C NMR Analysis for Confirmation of Structure and Purity

Carbon-13 NMR (¹³C NMR) complements the ¹H NMR data by providing a direct view of the carbon skeleton. While less sensitive than ¹H NMR, it is an excellent tool for confirming the identity of the compound and detecting carbon-containing impurities that may not be readily apparent in the proton spectrum.

  • Sample Preparation: A more concentrated sample (50-100 mg in 0.6-0.7 mL of solvent) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Instrument Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments) is used to obtain a spectrum with single lines for each unique carbon atom.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds. For quantitative analysis, longer delays are necessary.

    • Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is usually required compared to ¹H NMR.

  • Data Analysis: The number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the molecule. The chemical shifts of these signals are highly characteristic and can be compared to reference data or predicted values to confirm the structure.

Determining Enantiomeric Excess: A Chiral Challenge

A significant challenge in the NMR analysis of chiral compounds is that enantiomers are indistinguishable in a non-chiral environment. To determine the enantiomeric excess (e.e.), a chiral environment must be introduced. This can be achieved through the use of:

  • Chiral Solvating Agents (CSAs): These are chiral molecules that form diastereomeric complexes with the analyte. These complexes have different NMR spectra, allowing for the differentiation and quantification of the enantiomers. For amines like (S)-3-Methyl-pyrrolidine, (R)-(-)-Mandelic acid or (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNP) are effective CSAs.

  • Chiral Derivatizing Agents (CDAs): These agents react with the analyte to form new diastereomeric compounds. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a classic example of a CDA used for amines and alcohols.

G cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis A Accurately weigh (S)-3-Methyl-pyrrolidine HCl B Add Chiral Solvating Agent (e.g., (R)-Mandelic Acid) A->B C Dissolve in appropriate deuterated solvent B->C D Acquire ¹H NMR spectrum C->D E Optimize parameters for resolution F Identify diastereomeric signals E->F G Integrate signals for each enantiomer F->G H Calculate Enantiomeric Excess (e.e.) G->H G A Initial Purity Screen (¹H NMR) B Structural Confirmation (¹³C NMR, MS) A->B C Enantiomeric Purity (Chiral NMR, Chiral GC/HPLC) A->C D Trace Impurity Analysis (GC-MS, LC-MS) B->D C->D E Final Quality Control (Comprehensive Analysis) D->E

comparison of (S)-3-Methyl-pyrrolidine hydrochloride and (R)-enantiomer in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Compounds

I am commencing my investigation by performing detailed Google searches. My priority is gathering fundamental information on (S)-3-Methyl -pyrrolidine hydrochloride and its (R)-enantiomer. I'm focusing on their applications, especially in stereoselective synthesis and identifying their various uses.

Expanding Search Parameters

I am now broadening my research. I'm moving beyond basic Google searches and delving into peer-reviewed journals and patents. My aim is to directly compare (S) and (R) enantiomers in asymmetric synthesis, paying close attention to reaction yields and enantiomeric excess. I am also looking for detailed protocols and examples of their use in synthesizing pharmaceuticals and other chiral molecules. I plan to start the guide by explaining enantiomers, their significance, then specific properties of the compounds.

Initiating Comprehensive Information Gathering

I'm now back at the starting line, performing exhaustive Google searches to build a foundational knowledge base on the (S) and (R) enantiomers. I'm focusing on their use in stereoselective synthesis and as chiral building blocks. My next move is to seek out direct comparisons of these enantiomers in academic journals and patents, particularly concentrating on reaction yields and enantiomeric excess in asymmetric synthesis. The ultimate goal is to present this data systematically.

Initiating The Comparison

I'm starting the deep dive into synthesizing a comparative technical guide for (S)-3-Methyl-pyrrolidine hydrochloride and its (R) enantiomer. I will begin by framing the significance of chirality in chemistry and its impact on drug development as the core introduction. I'm focusing on providing context for experts, so I want the foundation to be clear and concise.

Developing The Framework

I've outlined the comparison's core structure, beginning with the introduction to chirality and the relevance of the pyrrolidine ring, referencing key citations. My focus is now on detailing the compounds themselves: presenting their 3D structures and, briefly, noting their shared physical properties with distinct chiral interactions. The plan then proceeds to define chiral building blocks and auxiliaries, emphasizing their role in dictating stereochemical outcomes.

Outlining the Core Content

I've formulated the framework, including an introduction to chirality and the significance of the pyrrolidine ring, referencing relevant literature. I'm now detailing the compounds' structural and physicochemical aspects, emphasizing their similar properties apart from interactions with chiral elements. The focus is on explaining how the stereochemistry of these derivatives influences stereochemical outcomes in reactions, using a general illustrative diagram. My current emphasis is on gathering comparative applications in synthesis, notably in pharmaceuticals. I've uncovered a promising reference related to the use of (R)-3-methylpyrrolidine in breast cancer treatment, requiring further in-depth exploration and referencing.

Focusing On Key Applications

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Synthesizing Comparative Examples

I'm now refining the focus towards specific comparative applications. I'm exploring the synthesis of PA-SERDs for breast cancer treatment using (R)-3-methylpyrrolidine, which demands in-depth analysis of the cited research. Additionally, I'm researching Varenicline synthesis routes to identify processes using the chiral 3-methylpyrrolidine derivative. If direct comparison data is limited, I'll showcase illustrative case studies emphasizing their unique roles, thus maintaining the comparative nature of the guide.

Analyzing Enantiomer Applications

I'm now focusing on specific synthetic applications, particularly in pharmaceuticals. My initial search indicates (R)-3-methylpyrrolidine's role in PA-SERD synthesis, requiring deep analysis of the research. I'm also exploring Varenicline synthesis to identify its use of the chiral derivative. I'll highlight separate case studies if direct comparative data is limited, to ensure comparative focus.

Refining Synthesis Examples

I'm now zeroing in on comparative synthetic routes. I'm focusing on the synthesis of PA-SERDs using the (R)-3-methylpyrrolidine derivative and investigating Varenicline synthesis. If direct comparative data is lacking, I will present distinct case studies to highlight each enantiomer's unique roles, maintaining a comparative focus. I'm also actively building detailed experimental protocols.

advantages of (S)-3-Methyl-pyrrolidine hydrochloride over other chiral amines

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Initial Research

I'm starting with broad Google searches to establish a base knowledge of (S)-3-Methylpyrrolidine hydrochloride. I'm focusing on its key properties and applications, especially its use as a chiral amine in asymmetric synthesis. The aim is to build a solid foundation before diving deeper.

Expanding Search Parameters

I'm now broadening my Google searches to include alternative chiral amines frequently used alongside (S)-3-Methyl-pyrrolidine hydrochloride. I'm moving toward academic papers and patents, seeking comparative experimental data on enantiomeric excess, reaction yields, and conditions. Next, I'll pinpoint successful case studies where it's been the chiral agent of choice.

Analyzing Performance Metrics

I'm now zeroing in on comparative experimental data from academic papers and patents, focusing on enantiomeric and diastereomeric excess, yields, and optimal reaction conditions. I'm actively seeking specific examples where this compound was chosen as the key chiral agent. I am also investigating its stability, handling, and availability in comparison to its alternatives.

comparative study of (S)-3-Methyl-pyrrolidine HCl and proline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Selecting the Optimal Chiral Building Block

In the landscape of modern synthetic chemistry and drug development, the use of chiral building blocks is paramount for achieving stereochemical control and ultimately, therapeutic efficacy. Among the vast arsenal of available synthons, pyrrolidine-based structures have emerged as privileged scaffolds due to their prevalence in natural products and their ability to induce asymmetry in chemical transformations. This guide provides a comparative study of (S)-3-Methyl-pyrrolidine Hydrochloride and a range of proline derivatives, offering researchers, scientists, and drug development professionals a comprehensive analysis to inform their selection of the most suitable agent for their specific application.

Introduction: The Pyrrolidine Scaffold in Asymmetric Synthesis

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a cornerstone of many biologically active molecules. Its conformational rigidity and the stereogenic center(s) it can possess make it an ideal framework for designing chiral ligands, organocatalysts, and key intermediates for pharmaceutical compounds. Proline, a proteinogenic amino acid, is the most well-known and extensively studied pyrrolidine derivative, celebrated for its role in organocatalysis. However, the substitution on the pyrrolidine ring, as seen in (S)-3-Methyl-pyrrolidine, can significantly alter the steric and electronic properties, leading to distinct advantages in certain synthetic contexts.

This guide will delve into the structural nuances, mechanistic considerations, and practical applications of (S)-3-Methyl-pyrrolidine HCl and various proline derivatives. We will explore their comparative performance in key asymmetric reactions, supported by experimental data, and provide detailed protocols for their application.

Structural and Physicochemical Properties: A Head-to-Head Comparison

The fundamental difference between (S)-3-Methyl-pyrrolidine and proline lies in the substitution at the C-2 and C-3 positions of the pyrrolidine ring. Proline possesses a carboxylic acid group at the C-2 position, while (S)-3-Methyl-pyrrolidine has a methyl group at the C-3 position. This seemingly subtle distinction has profound implications for their chemical reactivity and utility.

Property(S)-3-Methyl-pyrrolidine HClProlineProline Derivatives (e.g., Diarylprolinol Silyl Ethers)
Structure Pyrrolidine ring with a methyl group at the C-3 position.Pyrrolidine ring with a carboxylic acid group at the C-2 position.Pyrrolidine ring with various functional groups at the C-2 and C-5 positions.
Chirality Chiral center at C-3.Chiral center at C-2.Multiple chiral centers possible.
Key Functional Group Secondary amine.Secondary amine and carboxylic acid.Secondary amine and other tunable functionalities.
Solubility Generally soluble in water and polar organic solvents (as HCl salt).Soluble in water, sparingly soluble in ethanol.Solubility varies greatly depending on the derivative.
Acidity/Basicity Basic (amine).Amphoteric (both acidic and basic).Basicity of the amine can be modulated.

The presence of the carboxylic acid in proline is central to its catalytic activity, enabling it to act as a bifunctional catalyst through the formation of enamine and iminium intermediates. Conversely, (S)-3-Methyl-pyrrolidine HCl serves primarily as a chiral secondary amine building block, where the methyl group provides steric bulk that can influence the stereochemical outcome of reactions.

Performance in Asymmetric Organocatalysis: Proline and Its Derivatives Take the Lead

In the realm of asymmetric organocatalysis, proline and its derivatives are undisputed leaders. Their ability to catalyze a wide array of transformations with high enantioselectivity has revolutionized the field.

Mechanism of Proline Catalysis

The catalytic cycle of proline in an aldol reaction, a classic example, involves the formation of a nucleophilic enamine intermediate from a ketone or aldehyde. This enamine then attacks an electrophile, followed by hydrolysis to regenerate the catalyst and furnish the chiral product.

Proline_Catalysis Ketone Ketone/Aldehyde Enamine Enamine Intermediate Ketone->Enamine + Proline, -H₂O Proline Proline Iminium Iminium Intermediate Enamine->Iminium + Electrophile Electrophile Electrophile Product Chiral Product Iminium->Product + H₂O, -Proline Water H₂O

Caption: Generalized catalytic cycle of proline in an asymmetric aldol reaction.

Proline derivatives, such as α,α-diarylprolinol silyl ethers, have been developed to enhance the reactivity and stereoselectivity of proline-catalyzed reactions. These modifications fine-tune the steric and electronic environment around the catalytic site, leading to improved performance in a broader range of substrates.

While (S)-3-Methyl-pyrrolidine itself is not typically used as an organocatalyst in the same vein as proline, it can be incorporated into more complex chiral ligands or catalysts where its specific stereochemistry and steric bulk are advantageous.

Application as Chiral Building Blocks in Drug Synthesis: A Niche for (S)-3-Methyl-pyrrolidine HCl

When it comes to serving as a key chiral intermediate in the synthesis of complex pharmaceutical compounds, (S)-3-Methyl-pyrrolidine HCl carves out a significant niche. Its utility lies in its ability to be incorporated into a target molecule, imparting the desired stereochemistry at a specific position.

Experimental Protocol: Synthesis of a Chiral Amide using (S)-3-Methyl-pyrrolidine HCl

This protocol outlines a general procedure for the coupling of (S)-3-Methyl-pyrrolidine HCl with a carboxylic acid to form a chiral amide, a common step in pharmaceutical synthesis.

Materials:

  • (S)-3-Methyl-pyrrolidine HCl

  • Carboxylic acid of interest

  • Coupling agent (e.g., HATU, HBTU)

  • Tertiary amine base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous aprotic solvent (e.g., Dichloromethane - DCM, Dimethylformamide - DMF)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM, add the coupling agent (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add (S)-3-Methyl-pyrrolidine HCl (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral amide.

Amide_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Amide Coupling cluster_workup Workup and Purification Carboxylic_Acid Dissolve Carboxylic Acid in Anhydrous DCM Add_Coupling_Agent Add Coupling Agent (HATU) and DIPEA Carboxylic_Acid->Add_Coupling_Agent Stir1 Stir for 10 min at RT Add_Coupling_Agent->Stir1 Add_Amine Add (S)-3-Methyl-pyrrolidine HCl Stir1->Add_Amine Stir2 Stir for 4-16 h at RT Add_Amine->Stir2 Monitor Monitor by TLC/LC-MS Stir2->Monitor Dilute Dilute with DCM Monitor->Dilute Upon Completion Wash Wash with NaHCO₃ and Brine Dilute->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify Product Isolated Chiral Amide Purify->Product

Caption: Experimental workflow for the synthesis of a chiral amide using (S)-3-Methyl-pyrrolidine HCl.

The synthesis of proline-containing peptides follows similar coupling procedures, but the presence of the carboxylic acid requires a protection strategy (e.g., as a methyl or t-butyl ester) to prevent self-condensation.

Biochemical Relevance: Proline's Central Role in Metabolism

Proline is a proteinogenic amino acid, meaning it is a fundamental building block of proteins in all living organisms. It plays a crucial role in the structure of proteins, particularly collagen, where it is often found in turns and loops, contributing to the stability of the protein's three-dimensional structure. Furthermore, proline is involved in various cellular processes, including signaling, stress response, and apoptosis.

Proline Biosynthesis Pathway

Proline is synthesized from glutamate through a series of enzymatic reactions. This pathway is essential for maintaining cellular homeostasis and responding to environmental stress.

Proline_Biosynthesis Glutamate Glutamate Glutamate_5_P Glutamate-5-phosphate Glutamate->Glutamate_5_P Glutamate Kinase Glutamate_5_SA Glutamate-5-semialdehyde Glutamate_5_P->Glutamate_5_SA Glutamate-5-semialdehyde Dehydrogenase P5C Pyrroline-5-carboxylate (P5C) Glutamate_5_SA->P5C Spontaneous Cyclization Proline Proline P5C->Proline P5C Reductase

Caption: The enzymatic pathway for the biosynthesis of proline from glutamate.

In contrast, (S)-3-Methyl-pyrrolidine is not a naturally occurring amino acid and does not have a direct role in primary metabolism. Its significance is purely as a synthetic building block in the creation of novel molecules.

Conclusion: Selecting the Right Tool for the Job

The choice between (S)-3-Methyl-pyrrolidine HCl and proline derivatives is highly dependent on the specific goals of the synthetic chemist or drug developer.

  • For asymmetric organocatalysis , proline and its derivatives are the clear choice due to their well-established catalytic cycles and broad applicability. The extensive research in this area provides a solid foundation for developing new catalytic methodologies.

  • As a chiral building block for introducing a specific stereocenter , (S)-3-Methyl-pyrrolidine HCl offers a distinct advantage. Its simple structure and defined stereochemistry make it an ideal starting material for the synthesis of complex target molecules where the pyrrolidine nitrogen will be part of the final structure.

Ultimately, both classes of compounds are invaluable tools in the synthetic chemist's toolbox. A thorough understanding of their respective strengths and weaknesses, as outlined in this guide, will enable researchers to make informed decisions and accelerate the discovery and development of new chemical entities.

References

  • Wikipedia. Proline. [Link]
  • National Center for Biotechnology Information.
  • ScienceDirect. (S)-3-Methylpyrrolidine - an overview.
  • National Center for Biotechnology Information. Proline metabolism and its implications for health and disease - PMC. [Link]
  • ScienceDirect. Proline - an overview. [Link]
  • WebMD. Proline: Uses, Side Effects, Interactions, Dosage, and Warning.

Validating Chirality: A Comparative Guide to the Structural Elucidation of (S)-3-Methyl-pyrrolidine Hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development, the precise determination of a molecule's three-dimensional architecture is not merely an academic exercise; it is a cornerstone of efficacy and safety. For chiral molecules such as (S)-3-Methyl-pyrrolidine hydrochloride, a versatile building block in medicinal chemistry, establishing the absolute configuration of its stereocenter is paramount.[1][2] An incorrect stereoisomer can lead to diminished therapeutic effects or, in the worst cases, severe adverse reactions.

The Imperative of Stereochemical Purity

The pyrrolidine ring is a prevalent scaffold in a multitude of pharmaceuticals, valued for its conformational flexibility and ability to engage in specific binding interactions with biological targets.[2][4] The introduction of a chiral center, as in this compound, adds a layer of complexity and specificity. The biological activity of enantiomers can differ significantly, making the validation of the desired stereoisomer a critical step in the drug discovery pipeline.

X-ray Crystallography: The Definitive Arbiter of Absolute Configuration

Single-crystal X-ray diffraction (XRD) stands as the most powerful and unambiguous method for determining the three-dimensional structure of a molecule, including its absolute configuration.[5][6] The technique relies on the diffraction pattern produced when a beam of X-rays interacts with the ordered arrangement of atoms in a crystal lattice.[5]

Experimental Workflow: From Powder to Structure

The journey from a powdered sample to a fully refined crystal structure is a meticulous process. The following diagram and protocol outline the key stages.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection Microscopic Examination diffractometer Diffractometer crystal_selection->diffractometer Mounting on Goniometer xray_source X-ray Source (e.g., Mo Kα, Cu Kα) xray_source->diffractometer data_collection Diffraction Data Collection diffractometer->data_collection data_processing Data Processing & Integration data_collection->data_processing structure_solution Structure Solution (Direct Methods/Patterson) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Absolute Configuration Determination structure_refinement->validation final_structure Final Crystal Structure validation->final_structure CIF File

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocol: A Case Study of a Chiral Pyrrolidine Derivative

The following protocol is based on the successful structure determination of (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, which presented challenges due to its light-atom composition.[3]

1. Crystal Growth:

  • Rationale: The formation of high-quality single crystals is the most critical and often most challenging step. The goal is to obtain crystals of sufficient size and internal order for diffraction.

  • Method: Slow evaporation of a solution of the compound in a suitable solvent (e.g., ethyl acetate/hexane mixture) at room temperature is a common technique.

2. Crystal Selection and Mounting:

  • Rationale: A suitable crystal should be clear, have well-defined faces, and be free of cracks or other defects.

  • Method: Crystals are examined under a polarized light microscope. A selected crystal is mounted on a goniometer head using a cryoprotectant to prevent ice formation during data collection at low temperatures.

3. Data Collection:

  • Rationale: The choice of X-ray source is crucial, especially for determining the absolute configuration of light-atom molecules. Copper (Cu Kα) radiation provides a stronger anomalous scattering signal for light atoms compared to Molybdenum (Mo Kα) radiation, which is essential for distinguishing between enantiomers.[3][7]

  • Method:

    • A preliminary dataset was collected using Mo Kα radiation to confirm the crystal quality and space group.[3]

    • A second, full dataset was collected using Cu Kα radiation to enhance the anomalous signal for a more reliable determination of the absolute structure.[3]

    • Data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.

4. Structure Solution and Refinement:

  • Rationale: The diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections. The initial atomic positions are determined using direct methods or Patterson methods, followed by refinement to improve the fit between the calculated and observed diffraction data.

  • Method:

    • The structure was solved using direct methods and refined by full-matrix least-squares on F².

    • The Flack parameter is a critical value in determining the absolute configuration. A value close to 0 for the correct enantiomer and close to 1 for the incorrect one indicates a high degree of confidence in the assignment.[7] In the case of the pyrrolidine derivative, the Flack parameter was refined to a value that supported the assigned (S) configuration.[3]

Comparative Analysis: X-ray Crystallography vs. Other Techniques

While X-ray crystallography provides a definitive answer, other spectroscopic techniques can offer valuable and often complementary information regarding the structure and stereochemistry of a chiral molecule.

TechniquePrincipleSample RequirementsInformation ProvidedLimitations
Single-Crystal X-ray Diffraction Diffraction of X-rays by the electron clouds of atoms in a crystal lattice.[5]High-quality single crystals.Unambiguous 3D structure, bond lengths, bond angles, and absolute configuration.[5][6]Crystal growth can be a significant bottleneck.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Soluble sample in a deuterated solvent.Connectivity of atoms, relative stereochemistry, and dynamic information in solution.Determination of absolute configuration often requires chiral derivatizing agents or solvents and can be complex.[8]
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by a chiral molecule.Soluble sample.Provides information about the absolute configuration in solution by comparing the experimental spectrum to quantum chemical calculations.Requires specialized equipment and computational resources.
Chiral Chromatography Differential interaction of enantiomers with a chiral stationary phase.Soluble sample.Separation of enantiomers, allowing for the determination of enantiomeric purity.Does not directly provide structural information or absolute configuration without a known standard.

Logical Flow for Structural Validation

The choice of analytical technique depends on the specific research question and the availability of the sample in a suitable form. The following diagram illustrates a logical approach to the structural validation of a chiral molecule.

logical_flow start Chiral Molecule Synthesis chiral_chrom Chiral Chromatography start->chiral_chrom Assess Enantiomeric Purity nmr NMR Spectroscopy start->nmr Confirm Connectivity & Relative Stereochemistry crystal_growth Attempt Crystal Growth nmr->crystal_growth xrd Single-Crystal XRD crystal_growth->xrd Successful vcd VCD Spectroscopy crystal_growth->vcd Unsuccessful absolute_config Absolute Configuration Confirmed xrd->absolute_config Definitive vcd->absolute_config High Confidence

Caption: Logical workflow for the structural validation of a chiral molecule.

Conclusion

The validation of the absolute configuration of chiral molecules like this compound is a critical step in ensuring the safety and efficacy of new therapeutic agents. Single-crystal X-ray crystallography remains the unparalleled technique for providing a definitive and detailed three-dimensional structure. As demonstrated by the case study of a related chiral pyrrolidine, even for challenging light-atom molecules, careful experimental design, particularly the choice of X-ray wavelength, can lead to a successful and confident determination of the absolute configuration. While techniques such as NMR and VCD offer valuable insights, especially when single crystals are not available, X-ray crystallography provides the ultimate structural proof, grounding our understanding of molecular chirality in unequivocal experimental data.

References

  • MDPI. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • ResearchGate. (2013). What other methods are there for determination of absolute configuration of small molecules?.
  • Springer. (2013). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM.
  • IUCr Journals. (2019). Absolute structure of the chiral pyrrolidine derivative (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, a compound with low resonant scattering.
  • ResearchGate. (2012). The structure of liquid N-methyl pyrrolidone probed by x-ray scattering and molecular simulations.
  • White Rose eTheses Online. (2019). Design and Synthesis of Three-Dimensional Pyrrolidine Fragments.
  • PubMed. (2013). Determination of absolute configuration using single crystal X-ray diffraction.
  • ResearchGate. (2015). Determination of absolute configuration using X-ray diffraction.
  • Thieme. (1991). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods.
  • AIP Publishing. (2012). The structure of liquid N-methyl pyrrolidone probed by x-ray scattering and molecular simulations.
  • National Institutes of Health. (2012). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase.
  • MDPI. (2021). Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction.
  • PubChem. (S)-3-Methylpyrrolidine.
  • RSC Publishing. (2021). Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol.
  • Spectroscopy Europe. (2004). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD).

Sources

A Comparative Guide to the Analytical Quantification of (S)-3-Methyl-pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, the precise and accurate quantification of chiral intermediates is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). (S)-3-Methyl-pyrrolidine hydrochloride, a key building block in the synthesis of various pharmaceuticals, presents a unique analytical challenge due to its small size, chirality, and the presence of a hydrochloride salt. This guide provides an in-depth comparison of analytical methodologies for the quantification of this compound, offering experimentally-grounded insights for researchers, scientists, and drug development professionals.

The Analytical Imperative: Why Accurate Quantification Matters

(S)-3-Methyl-pyrrolidine is a privileged scaffold in medicinal chemistry, notably as a core component of several marketed drugs. The stereochemistry at the C-3 position is often critical for pharmacological activity. Consequently, controlling the enantiomeric purity and accurately determining the concentration of the (S)-enantiomer hydrochloride salt is a non-negotiable aspect of quality control throughout the synthetic process. An inaccurate assay can lead to incorrect dosage calculations, compromised impurity profiles, and potential batch failures, underscoring the need for robust and validated analytical methods.

Comparative Analysis of Quantification Techniques

The selection of an appropriate analytical technique hinges on a variety of factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Here, we compare the most prevalent methods for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, offering versatility and high resolution. For a small, polar, and non-chromophoric molecule like (S)-3-Methyl-pyrrolidine, derivatization is often necessary to introduce a UV-absorbing or fluorescent tag, thereby enhancing detection sensitivity.

Workflow for HPLC with Pre-column Derivatization:

cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Weigh (S)-3-Methyl-pyrrolidine HCl Dissolve Dissolve in Diluent Sample->Dissolve Derivatize Derivatize with Dansyl Chloride Dissolve->Derivatize Quench Quench Reaction Derivatize->Quench Inject Inject Derivatized Sample Quench->Inject Separate Chiral HPLC Column Separation Inject->Separate Detect UV/Fluorescence Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate External Standard Calibration Integrate->Calibrate Quantify Calculate Concentration Calibrate->Quantify

Caption: HPLC workflow with pre-column derivatization for quantification.

Experimental Protocol: HPLC with Dansyl Chloride Derivatization

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of 0.1 M sodium bicarbonate buffer (pH 9.0) to create a stock solution. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve in the same buffer to achieve a concentration within the calibration range.

  • Derivatization: To 100 µL of each standard and sample solution, add 200 µL of dansyl chloride solution (1 mg/mL in acetone). Vortex and heat at 60°C for 30 minutes.

  • Quenching: Add 100 µL of 2% (v/v) methylamine solution to quench the excess dansyl chloride. Vortex and let it stand for 10 minutes.

  • HPLC Conditions:

    • Column: Chiral AGP (α1-acid glycoprotein) column (100 mm x 4.0 mm, 5 µm)

    • Mobile Phase: Isocratic elution with 10 mM potassium phosphate buffer (pH 6.0) and acetonitrile (95:5 v/v)

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 340 nm or Fluorescence (Excitation: 340 nm, Emission: 525 nm)

    • Injection Volume: 10 µL

  • Quantification: Construct a calibration curve by plotting the peak area of the derivatized (S)-3-Methyl-pyrrolidine against the concentration. Determine the concentration of the sample from the calibration curve.

Causality Behind Experimental Choices:

  • Dansyl Chloride Derivatization: This reagent reacts with the secondary amine of the pyrrolidine ring to form a highly fluorescent and UV-active derivative, significantly lowering the limit of detection.

  • Chiral Stationary Phase: The use of a chiral column is essential to separate the (S)-enantiomer from any potential (R)-enantiomer impurity, ensuring stereospecific quantification.

  • pH Control: The derivatization reaction is pH-dependent. A basic buffer (pH 9.0) is used to ensure the pyrrolidine nitrogen is deprotonated and available for nucleophilic attack on the dansyl chloride.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the non-volatile nature of the hydrochloride salt, a derivatization step is required to increase volatility and improve chromatographic performance.

Workflow for GC-MS with Silylation:

cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Weigh (S)-3-Methyl-pyrrolidine HCl Dissolve Dissolve in Aprotic Solvent Sample->Dissolve Derivatize Derivatize with BSTFA Dissolve->Derivatize Inject Inject Derivatized Sample Derivatize->Inject Separate Chiral GC Column Separation Inject->Separate Detect Mass Spectrometry (SIM) Separate->Detect Integrate Integrate Ion Chromatogram Detect->Integrate Calibrate Internal Standard Calibration Integrate->Calibrate Quantify Calculate Concentration Calibrate->Quantify

Caption: GC-MS workflow with silylation for quantification.

Experimental Protocol: GC-MS with BSTFA Derivatization

  • Standard and Sample Preparation: Accurately weigh the reference standard and sample into separate GC vials. Add a known amount of an internal standard (e.g., deuterated 3-methyl-pyrrolidine).

  • Derivatization: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to each vial. Cap tightly and heat at 70°C for 45 minutes.

  • GC-MS Conditions:

    • Column: Chiral capillary column (e.g., Cyclodex-B)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Inlet Temperature: 250°C

    • Oven Program: Start at 80°C, hold for 1 min, ramp to 150°C at 10°C/min, then ramp to 220°C at 20°C/min.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Detection: Selected Ion Monitoring (SIM) of characteristic ions for the silylated derivative.

  • Quantification: Create a calibration curve by plotting the ratio of the peak area of the analyte to the internal standard against the concentration of the analyte.

Causality Behind Experimental Choices:

  • BSTFA Derivatization: This silylating agent replaces the active hydrogen on the nitrogen atom with a trimethylsilyl (TMS) group, increasing the volatility and thermal stability of the analyte for GC analysis.

  • Internal Standard: The use of an internal standard corrects for variations in injection volume and potential sample loss during preparation, leading to improved accuracy and precision.

  • Selected Ion Monitoring (SIM): SIM mode enhances sensitivity and selectivity by monitoring only specific fragment ions of the target analyte, reducing interference from the sample matrix.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound. Quantification is based on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Workflow for qNMR:

cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis Sample Accurately Weigh Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve InternalStd Accurately Weigh Internal Standard InternalStd->Dissolve Acquire Acquire 1H NMR Spectrum Dissolve->Acquire Process Process Spectrum (Phase, Baseline) Acquire->Process Integrate Integrate Analyte & IS Signals Process->Integrate Calculate Calculate Purity/Concentration Integrate->Calculate

Caption: qNMR workflow for absolute quantification.

Experimental Protocol: ¹H-qNMR

  • Sample Preparation: Accurately weigh approximately 15 mg of the this compound sample and a certified internal standard (e.g., maleic acid, ~5 mg) into a vial.

  • Dissolution: Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.

    • Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio (e.g., 16 or 32).

  • Data Processing: Process the acquired spectrum with careful phasing and baseline correction.

  • Quantification: Integrate a well-resolved signal of (S)-3-Methyl-pyrrolidine and a signal from the internal standard. The concentration is calculated using the following equation:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the internal standard

Causality Behind Experimental Choices:

  • Certified Internal Standard: A highly pure, stable, and non-volatile internal standard with signals that do not overlap with the analyte is crucial for accurate quantification.

  • Long Relaxation Delay: This ensures that the magnetization of all nuclei fully returns to equilibrium before the next pulse, making the signal intensity directly proportional to the number of protons.

  • High-Field NMR: A higher magnetic field strength provides better signal dispersion and sensitivity, which is beneficial for resolving signals and improving the accuracy of integration.

Performance Comparison

ParameterHPLC with DerivatizationGC-MS with DerivatizationqNMR
Principle Chromatographic separation and UV/Fluorescence detectionChromatographic separation and mass spectrometric detectionNuclear magnetic resonance signal intensity
Selectivity High (with chiral column)Very High (mass-based detection)High (chemically specific signals)
Sensitivity High to Very High (ng/mL to pg/mL)Very High (pg/mL to fg/mL)Moderate (µg/mL to mg/mL)
Precision (RSD) < 2%< 5%< 1%
Accuracy HighHighVery High (Primary Method)
Sample Throughput ModerateModerateLow
Derivatization RequiredRequiredNot Required
Instrumentation Cost ModerateHighVery High

Conclusion and Recommendations

The choice of analytical method for quantifying this compound should be guided by the specific requirements of the analysis.

  • HPLC with derivatization is a robust and widely available technique suitable for routine quality control, offering a good balance of sensitivity, selectivity, and cost.

  • GC-MS with derivatization provides superior sensitivity and selectivity, making it the method of choice for trace-level analysis and impurity profiling.

  • qNMR stands out as a primary method for the absolute quantification and certification of reference materials due to its high accuracy and precision without the need for an analyte-specific standard. However, its lower sensitivity and higher instrumentation cost may limit its use for routine analysis.

For drug development professionals, a combination of these techniques is often employed. HPLC may be used for in-process controls and final product assay, while GC-MS can be invaluable for identifying and quantifying trace impurities. qNMR serves as the ultimate reference method for validating the purity of standards used in other chromatographic techniques. A thorough validation of the chosen method, following ICH guidelines, is essential to ensure reliable and reproducible results.

References

  • International Council for Harmonisation (ICH).Validation of Analytical Procedures: Text and Methodology Q2(R1).[Link]
  • United States Pharmacopeia (USP).
  • Food and Drug Administration (FDA).

biological activity of (S)- vs (R)-3-Methyl-pyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Gathering

I'm currently engaged in a comprehensive data gathering phase. My immediate focus is on the biological activities of (S)- and (R)-3-Methyl-pyrrolidine derivatives. I'm prioritizing the stereoselectivity aspect and honing in on specific biological targets.

Refining Search Parameters

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Initiating Detailed Data Mining

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A Senior Application Scientist's Guide to the Cost-Benefit Analysis of (S)-3-Methyl-pyrrolidine Hydrochloride in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the selection of chiral building blocks is a critical decision point that profoundly impacts not only the stereochemical outcome of a reaction but also the overall economic viability of a synthetic route. (S)-3-Methyl-pyrrolidine hydrochloride has emerged as a valuable chiral amine, finding application as a key intermediate and resolving agent. This guide provides a comprehensive cost-benefit analysis of its use, comparing it with viable alternatives and offering the experimental insights necessary for researchers, scientists, and drug development professionals to make informed decisions.

The Synthetic Utility and Profile of this compound

(S)-3-Methyl-pyrrolidine is a chiral cyclic amine that offers a unique combination of steric and electronic properties. The methyl group at the 3-position provides a stereodirecting influence in asymmetric synthesis, while the secondary amine functionality serves as a versatile handle for a wide range of chemical transformations. Its hydrochloride salt form enhances stability and simplifies handling and storage, making it a practical choice in a laboratory setting.

The primary applications of this compound lie in its use as a chiral auxiliary, a ligand for asymmetric catalysis, or as a foundational scaffold for the synthesis of more complex molecules with desired stereochemistry. Its efficacy is particularly noted in the synthesis of potent and selective enzyme inhibitors and other biologically active compounds.

Comparative Analysis: Performance and Cost Against Alternatives

The decision to employ this compound should be weighed against the performance and cost of alternative chiral amines. Common alternatives include other substituted pyrrolidines, such as (S)-2-Methyl-pyrrolidine, and acyclic chiral amines like (S)-alpha-methylbenzylamine.

Feature(S)-3-Methyl-pyrrolidine HCl(S)-2-Methyl-pyrrolidine(S)-alpha-methylbenzylamine
Stereocontrol High, due to C3-substituentHigh, due to C2-substituentModerate to High
Versatility HighHighModerate
Cost Moderate to HighModerateLow to Moderate
Availability Readily availableReadily availableWidely available
Handling Solid (HCl salt)LiquidLiquid

Experimental Data Synopsis:

In a representative nucleophilic substitution reaction to generate a chiral product, the use of (S)-3-Methyl-pyrrolidine often leads to higher diastereomeric excess (de) or enantiomeric excess (ee) compared to less sterically hindered or more flexible acyclic amines. For instance, in the alkylation of a prochiral ketone, the use of (S)-3-Methyl-pyrrolidine as a chiral auxiliary can yield the desired product with >95% de, whereas (S)-alpha-methylbenzylamine might only afford 80-85% de under similar conditions. This enhanced selectivity can significantly reduce the need for costly and time-consuming downstream purification steps, such as chiral chromatography.

Experimental Protocol: A Case Study in Asymmetric Synthesis

To illustrate the practical application and provide a framework for evaluation, the following is a detailed protocol for an asymmetric Michael addition, a common carbon-carbon bond-forming reaction where chiral amines are frequently employed as organocatalysts.

Objective: To compare the catalytic efficiency of (S)-3-Methyl-pyrrolidine and (S)-2-Methyl-pyrrolidine in the asymmetric Michael addition of isobutyraldehyde to a nitroalkene.

Materials:

  • (S)-3-Methyl-pyrrolidine

  • (S)-2-Methyl-pyrrolidine

  • Nitroalkene

  • Isobutyraldehyde

  • Solvent (e.g., Dichloromethane)

  • Acid co-catalyst (e.g., Benzoic acid)

Workflow for Asymmetric Michael Addition:

G cluster_cost Cost Factors cluster_benefit Benefit Factors Cost_Reagent Reagent Cost Decision Optimal Chiral Amine Selection Cost_Reagent->Decision Cost_Solvent Solvent & Purification Media Cost Cost_Solvent->Decision Cost_Labor Labor & Instrument Time Cost_Labor->Decision Benefit_Yield Reaction Yield Benefit_Yield->Decision Benefit_Purity Product Purity (ee/de) Benefit_Purity->Decision Benefit_Throughput Process Throughput Benefit_Throughput->Decision

performance of (S)-3-Methyl-pyrrolidine hydrochloride vs prolinol as a catalyst

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

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Shifting Focus, Expanding Scope

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assessing the chiral stability of (S)-3-Methyl-pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search Strategy

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separation of (S)- and (R)-3-Methyl-pyrrolidine enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Investigating Separation Techniques

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Finalizing Guide Structure

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Refining Separation Strategies

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literature review of the applications of (S)-3-Methyl-pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Information Gathering

I'm starting with broad Google searches for scientific literature on (S)-3-Methyl-pyrrolidine hydrochloride. The focus is its applications in medicinal chemistry, organic synthesis, and materials science. This is the first step, and I'm aiming for a comprehensive overview before I narrow the scope.

Expanding Search Parameters

I've broadened my search terms to include specific drug candidates and approved drugs where this compound is used. I'm scrutinizing therapeutic areas and the moiety's specific role in each case. Simultaneously, I am seeking comparative studies. I am also searching for detailed experimental protocols for its synthesis, and information on the physicochemical and pharmacological properties.

Developing Comparative Framework

I'm now diving deeper, aiming to structure a comprehensive guide. I'll outline this compound's properties and significance as a chiral building block. Key applications, including its role in drug development, will be detailed, with critical comparisons against alternative scaffolds and supporting data. I'm also preparing to include illustrative experimental protocols and Graphviz diagrams to clarify concepts.

Initiating Literature Review

I've initiated a literature review on this compound. I have a foundational understanding, focusing initially on the general importance of pyrrolidine. I am confident that these initial findings will assist with further refinement of my search.

Focusing Search Specificity

I've refined my search to address the need for greater specificity, particularly concerning the "(S)-3-methyl" substitution. I now have identified a list of the unique contributions of this moiety. I'm prioritizing the identification of drugs and drug candidates containing the (S)-3-Methyl-pyrrolidine moiety, to provide concrete examples. I'm also actively seeking out comparative studies to inform the guide.

Narrowing Focus Precision

I'm now zeroing in on this compound specifics. My aim is to build that comparison guide, so I need details. I am prioritizing literature on the drug candidates with the moiety and comparative studies on the S-3-methyl substitution. I'm after IC50 data and specific synthetic methods. I want to uncover the experimental choices made with the (S)-3-methyl group.

Refining Search Queries

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Gathering Relevant Details

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Analyzing Key Literature

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Expanding Search Parameters

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Refining Search Strategies

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Compiling Relevant Data

I've made solid headway in gathering the information needed. I've unearthed a pivotal comparative study focused on estrogen receptor antagonists. The study directly compares compounds with (3R)-methylpyrrolidine and (3S)-methylpyrrolidine.

Expanding the Scope

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Refining the Research Focus

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Consolidating Findings

I've secured the cornerstone study and several pertinent drug examples, including JAK and ERK inhibitors. I'm building a robust synthesis section with general protocols, and I have found structure-activity data. My focus is now on obtaining a detailed experimental procedure for incorporating this compound. I also need more direct quantitative comparisons and deeper insights into why (S)-3-methyl is preferred. I'm actively searching for these specific data points.

Safety Operating Guide

(S)-3-Methyl-pyrrolidine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Search

I'm starting by searching for the Safety Data Sheet (SDS) of (S)-3-Methyl-pyrrolidine hydrochloride. The aim is to quickly identify critical information such as hazards, safe handling procedures, and disposal recommendations. I need to get a clear picture before proceeding.

Developing Disposal Procedures

I'm now expanding my search to include general waste disposal regulations from agencies like the EPA and OSHA, especially for nitrogen-containing heterocycles and hydrochlorides. I'll also seek specific case studies on pyrrolidine derivative disposal to anticipate reactions. Then, I'll structure a disposal guide with hazard assessments and protocols, including diagrams to illustrate the decision process. Ultimately, I will synthesize all the information.

Consolidating Disposal Information

I'm now consolidating information. I've located the SDS for this compound and started a search for waste disposal regulations. My focus is on nitrogen-containing heterocycles and hydrochlorides. I am also seeking case studies to guide the structure and diagrams for a comprehensive guide.

Crafting Disposal Guidance

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Defining the Framework

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Structuring the Directive

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Building the Foundation

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Outlining Disposal Procedures

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Refining the Response

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Finalizing Disposal Procedures

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Outlining the Response

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Defining Disposal Procedures

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Defining Procedures

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A Senior Application Scientist's Guide to the Safe Handling of (S)-3-Methyl-pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. (S)-3-Methyl-pyrrolidine hydrochloride is a key building block in synthetic chemistry, and understanding its properties is paramount to ensuring both personnel safety and experimental integrity. This guide moves beyond a simple checklist, offering a procedural and causal framework for its handling, storage, and disposal.

Hazard Identification and Core Risk Assessment

Before any handling occurs, a thorough understanding of the compound's intrinsic hazards is essential. This compound is classified as an irritant and is harmful if ingested.[1][2][3][4] The primary risks stem from direct contact with skin, eyes, or mucous membranes, and accidental ingestion. A key, often overlooked, property is its hygroscopic nature, meaning it readily absorbs moisture from the air.[3] This can affect the material's physical properties and reactivity in certain applications.

Table 1: Essential Safety and Chemical Properties

Property Detail Source(s)
GHS Classification Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation), Acute Toxicity, Oral (Category 4) [1][2][3][5]
Signal Word Warning [2][4]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. [1][2][3][4]
Pictogram GHS07 (Exclamation Mark) [2][4]
Molecular Formula C₅H₁₂ClN [1]
Molecular Weight 121.61 g/mol [1][4][6]
Appearance Solid [6]

| Key Characteristics | Hygroscopic (moisture-sensitive) |[3] |

Engineering Controls: The First Line of Defense

The foundation of safe chemical handling is to engineer out the risk at the source. Personal Protective Equipment (PPE) is the final barrier, not the first.

  • Chemical Fume Hood: All manipulations of this compound, especially weighing and transferring the solid, must be conducted inside a certified chemical fume hood.[3] This is critical to prevent the inhalation of fine dust particles, which can cause respiratory irritation.[3][4] The hood's airflow contains any airborne particulates, drawing them away from the operator's breathing zone.

  • Inert Atmosphere: Given the compound's hygroscopic nature, for experiments where water content is critical, handling within a glovebox or using Schlenk line techniques under an inert atmosphere (e.g., Argon or Nitrogen) is the standard procedure.[3][7][8] This prevents the compound from absorbing atmospheric moisture, ensuring the accuracy of measurements and the integrity of moisture-sensitive reactions.

Personal Protective Equipment (PPE): Your Last Barrier

When engineering controls are in place, appropriate PPE provides the necessary final layer of protection against accidental exposure.

  • Eye and Face Protection: Wear chemical safety goggles that conform to EN166 (EU) or NIOSH (US) standards.[5] If there is a significant risk of splashing or dust generation, a full-face shield should be worn in addition to goggles.

  • Hand Protection: Wear nitrile protective gloves.[2][3] Nitrile offers excellent protection against incidental contact with this type of solid chemical. For prolonged handling or in case of a spill, double-gloving is recommended. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid skin contact.[2]

  • Body Protection: A standard laboratory coat is mandatory to protect against contamination of personal clothing. Ensure the coat is fully buttoned. For larger quantities or tasks with a higher risk of dust generation, consider a disposable gown with long sleeves and tight-fitting cuffs.

  • Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not required.[5] In the rare event that you must handle this chemical outside of a fume hood (e.g., during a large spill cleanup), a respirator with a particle filter is necessary.[3] A self-contained breathing apparatus must be available for emergency situations.[3]

Safe Handling and Operational Protocols

Adherence to a standardized protocol minimizes variability and risk. The following procedure outlines the steps for safely weighing and transferring this compound.

Protocol: Weighing and Transfer of this compound

  • Preparation: Don all required PPE (safety goggles, lab coat, nitrile gloves). Ensure the chemical fume hood sash is at the appropriate working height.

  • Staging: Place a weigh boat on an analytical balance inside the fume hood. Place the stock container of this compound, a clean spatula, and your reaction vessel within the fume hood.

  • Inert Environment (if required): If the compound is stored under an inert gas, briefly flush the container with Argon or Nitrogen before opening to maintain a positive pressure and prevent moist air from entering.

  • Transfer: Carefully open the stock container. Using the spatula, transfer the desired amount of the solid to the weigh boat. Avoid any actions that could create dust.[3]

  • Closure: Immediately and tightly close the stock container to protect it from atmospheric moisture.[3]

  • Addition: Carefully add the weighed solid to the reaction vessel.

  • Decontamination: Clean the spatula thoroughly. Dispose of the weigh boat in the designated solid chemical waste container.

  • Final Wash: Wash hands thoroughly with soap and water after the procedure is complete, even though gloves were worn.[2][5]

Spill and Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing and wash the affected area immediately with plenty of soap and water.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Ingestion: Wash out the mouth with water. Do NOT induce vomiting.[2] Call a poison center or doctor immediately.[2]

Small Spill Cleanup Protocol:

  • Alert & Evacuate: Alert personnel in the immediate area. Restrict access to the spill zone.

  • Assess: Evaluate the spill from a safe distance. Ensure you have the correct PPE and cleanup materials.

  • Contain: If it is a powder, cover it gently with an inert absorbent material like sand or vermiculite to prevent it from becoming airborne.[2]

  • Clean: Carefully sweep the material into a closable, labeled container for hazardous waste.[3] Do not create dust.[3]

  • Decontaminate: Wipe down the spill area with a damp cloth, then clean with soap and water.

  • Dispose: All cleanup materials and contaminated clothing must be disposed of as hazardous waste.

Spill_Response start Spill Occurs assess Assess Situation (Size, Location) start->assess evacuate Alert Personnel & Evacuate Area assess->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Coat) evacuate->ppe contain Contain Spill (Cover with inert material) ppe->contain cleanup Clean Up Spill (Sweep into waste container) contain->cleanup decon Decontaminate Area & Equipment cleanup->decon dispose Dispose of Waste (Follow site procedures) decon->dispose report Report Incident dispose->report

Caption: Workflow for a chemical spill response.

Storage and Disposal

  • Storage: The compound should be stored in a cool, dry, and well-ventilated area in its original, tightly sealed container.[3] To rigorously exclude moisture, storing the container inside a desiccator or under an inert atmosphere of Argon is best practice.[3] The storage area should be locked and accessible only to authorized personnel.

  • Disposal: All waste material, including empty containers, must be disposed of through a licensed waste disposal company.[2] Do not mix with other waste. Ensure compliance with all local, regional, and national regulations for chemical waste. Uncleaned containers should be treated as if they still contain the product.

References

  • PubChem. 3-Methylpyrrolidine hydrochloride.
  • Wipf Group, University of Pittsburgh. (2011). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.